molecular formula C10H14N2O2S B1294190 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide CAS No. 105297-10-7

4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide

Cat. No.: B1294190
CAS No.: 105297-10-7
M. Wt: 226.3 g/mol
InChI Key: PLQZCPNIYKUNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1,1-dioxo-1,4-thiazinan-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQZCPNIYKUNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650113
Record name 4-(4-Aminophenyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105297-10-7
Record name 4-(4-Aminophenyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-aminophenyl)thiomorpholine 1,1-dioxide, a valuable building block in medicinal chemistry. The thiomorpholine 1,1-dioxide scaffold is a key structural motif in a variety of biologically active compounds, recognized for its role in modulating physicochemical properties such as polarity and metabolic stability.[1] This document details a reliable three-step synthetic pathway, including experimental protocols and quantitative data, to facilitate its application in research and drug development.

Synthesis Overview

The synthesis of this compound is most effectively achieved through a three-step sequence starting from commercially available reagents: thiomorpholine and 4-fluoronitrobenzene. The overall workflow is illustrated below.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction A Thiomorpholine C 4-(4-Nitrophenyl)thiomorpholine A->C Acetonitrile, Triethylamine, 85°C B 4-Fluoronitrobenzene B->C Acetonitrile, Triethylamine, 85°C D 4-(4-Nitrophenyl)thiomorpholine 1,1-Dioxide C->D m-CPBA, Dichloromethane, 0°C E This compound D->E Pd/C, H₂, Ethanol

Caption: Overall synthetic workflow for this compound.

The synthesis commences with a nucleophilic aromatic substitution to form the nitro-intermediate, 4-(4-nitrophenyl)thiomorpholine. This is followed by the oxidation of the sulfur atom to a sulfone. The final step involves the reduction of the nitro group to the desired primary amine.

Experimental Protocols

The following protocols are detailed methodologies for each key step in the synthesis.

Step 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine

This procedure is adapted from a known method for the N-arylation of thiomorpholine.[2]

Materials:

  • Thiomorpholine

  • 4-Fluoronitrobenzene

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiomorpholine (1.0 eq) and triethylamine (5.0 eq).

  • Add a solution of 4-fluoronitrobenzene (1.0 eq) dissolved in acetonitrile.

  • Heat the reaction mixture to 85°C and stir for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 60 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to yield the product.

Step 2: Synthesis of 4-(4-Nitrophenyl)thiomorpholine 1,1-Dioxide

This protocol is a general method for the oxidation of a thiomorpholine derivative to its corresponding sulfone, adapted from a procedure for oxidizing thiomorpholine itself.[1]

Materials:

  • 4-(4-Nitrophenyl)thiomorpholine

  • meta-Chloroperoxybenzoic acid (m-CPBA) (≥2.2 equivalents)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 4-(4-nitrophenyl)thiomorpholine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve m-CPBA (at least 2.2 eq to ensure complete oxidation to the sulfone) in dichloromethane.

  • Add the m-CPBA solution dropwise to the thiomorpholine solution over 30-60 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with further sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

This protocol is based on standard procedures for the reduction of aromatic nitro compounds. A similar reduction of a morpholinone derivative proceeded with high yield.[3]

Materials:

  • 4-(4-Nitrophenyl)thiomorpholine 1,1-Dioxide

  • 10% Palladium on carbon (Pd/C) catalyst (5-10% w/w)

  • Ethanol

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Add 4-(4-nitrophenyl)thiomorpholine 1,1-dioxide (1.0 eq) and ethanol to a reaction flask.

  • Carefully add the Pd/C catalyst to the suspension.

  • Secure a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus) after purging the flask with hydrogen.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the final product, this compound.

Quantitative Data

The following table summarizes the reported yields for the key synthetic steps.

StepReactionProductReagentsYield (%)Reference
1N-Arylation4-(4-Nitrophenyl)thiomorpholineThiomorpholine, 4-Fluoronitrobenzene, TEA95%[2]
2Oxidation4-(4-Nitrophenyl)thiomorpholine 1,1-Dioxidem-CPBANot Reported-
3ReductionThis compoundPd/C, H₂~95% (analogous)[3]

Applications in Drug Development

This compound is a versatile intermediate in pharmaceutical research. The primary amino group serves as a handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecules. The thiomorpholine 1,1-dioxide moiety itself is a privileged scaffold, appearing in molecules investigated for various therapeutic areas, including autoimmune and inflammatory diseases. Derivatives are also key intermediates for drugs targeting neurological disorders.[4][5]

G cluster_Core Core Scaffold cluster_Modification Chemical Modification cluster_Library Compound Library Generation cluster_Screening Screening & Optimization cluster_Candidate Drug Candidate Core 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide Mod Amide Coupling, Sulfonamide Formation, etc. Core->Mod Functionalization Lib Diverse Small Molecules Mod->Lib Screen HTS, SAR Studies Lib->Screen Candidate Lead Compound Screen->Candidate

Caption: Role of the title compound as a building block in a drug discovery workflow.

References

Physicochemical Properties of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available physicochemical properties of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide. Due to the limited publicly available experimental data for this specific compound, this document also furnishes detailed, standard experimental protocols for determining key physicochemical parameters, which can be applied to the compound of interest.

Core Physicochemical Data

Quantitative data for this compound is sparse in publicly accessible literature and databases. The following table summarizes the available information. It is important to note that this data may be predicted or from a single source without extensive validation.

PropertyValueSource
CAS Number 105297-10-7[1][2]
Molecular Formula C₁₀H₁₄N₂O₂SInferred from structure
Molecular Weight 226.3 g/mol Inferred from structure
Density 1.517 g/mL at 25 °C[1]
Boiling Point 85 °C at 15 mmHg[1]
Refractive Index n20/D 1.547[1]

Experimental Protocols

For researchers seeking to determine the physicochemical properties of this compound, the following standard experimental methodologies are recommended.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[3] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impure samples melt over a wider range and at a lower temperature.[3]

Protocol: Capillary Method [4][5][6]

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.[5] The sample must be well-packed to avoid shrinking upon heating.[5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a DigiMelt or Mel-Temp, which consists of a heated metal block.[4]

  • Measurement:

    • A rapid heating run can be performed initially to determine an approximate melting range.[3][4]

    • For an accurate measurement, a slow heating rate of approximately 2°C per minute is used, starting from a temperature about 5-10°C below the approximate melting point.[4]

    • The temperatures at which the sample begins to melt and when it completely liquefies are recorded as the melting point range.

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[7]

Protocol: Equilibrium Solubility Method [8]

  • Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period to reach equilibrium.[8] Preliminary tests are recommended to determine the required equilibration time.[8]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Replication: A minimum of three replicate determinations at each condition is recommended for accuracy.[8]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Protocol: Potentiometric Titration [9][10][11]

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like methanol/water for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[9][11] The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[9]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).[9][11]

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.[9][10]

  • Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[10][12]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is a critical parameter in drug development.

Protocol: Shake-Flask Method [13][14][15]

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.[13][15]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separation funnel and shaken until equilibrium is reached.[14]

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.[16]

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).[14]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information in the public domain detailing the biological activities or associated signaling pathways for this compound. However, its precursor, 4-(4-nitrophenyl)thiomorpholine, is utilized as a building block in medicinal chemistry for developing agents against a range of targets, including those for diabetes, migraines, and various infections. Additionally, the core structure, thiomorpholine-1,1-dioxide, has been investigated for its potential in treating autoimmune and inflammatory diseases. Some thiosemicarbazide derivatives containing a bromophenyl group have shown antibacterial activity.[17]

Visualizations

Given the absence of specific signaling pathway data, the following diagrams illustrate a generalized experimental workflow for the physicochemical characterization of a novel compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide purification Purification (e.g., Crystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp solubility Solubility Determination purification->solubility pka pKa Determination purification->pka logp LogP Determination purification->logp data_analysis Data Compilation & Analysis mp->data_analysis solubility->data_analysis pka->data_analysis logp->data_analysis report Technical Report Generation data_analysis->report logical_relationship cluster_properties Physicochemical Properties cluster_adme Influence on ADME Properties compound 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide sol Aqueous Solubility lip Lipophilicity (LogP) ion Ionization (pKa) abs Absorption sol->abs affects lip->abs influences dist Distribution lip->dist influences met Metabolism lip->met influences ion->abs impacts exc Excretion ion->exc impacts

References

The Multifaceted Biological Activities of Thiomorpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold, a sulfur-containing heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique physicochemical properties, including its ability to modulate lipophilicity and engage in various molecular interactions, make it a privileged structure in the design of novel therapeutics. This technical guide provides an in-depth overview of the diverse biological activities of thiomorpholine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological applications. The information presented herein is intended to serve as a comprehensive resource for researchers actively involved in the discovery and development of new chemical entities.

Anticancer Activity of Thiomorpholine Derivatives

Thiomorpholine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of cancer cell lines. A predominant mechanism of their anticancer action involves the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected thiomorpholine derivatives against various cancer cell lines, with data presented as half-maximal inhibitory concentrations (IC50).

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiazolyl-thiomorpholine (Compound 3f)A549 (Lung Carcinoma)3.72Cisplatin12.50
Thiazolyl-thiomorpholine (Compound 3c)A549 (Lung Carcinoma)7.61Cisplatin12.50
Thiazolyl-thiomorpholine (Compound 3b)A549 (Lung Carcinoma)9.85Cisplatin12.50
Thiazolo[3,2-a]pyrimidin-5-onesPI3Kα120--
Thiazolo[3,2-a]pyrimidin-5-onesPI3Kα151--
Substituted Morpholine Derivative (M5)MDA-MB-231 (Breast Cancer)81.92 µg/mL--
Substituted Morpholine Derivative (M2)MDA-MB-231 (Breast Cancer)88.27 µg/mL--
Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several thiomorpholine-containing compounds have been developed as potent inhibitors of this pathway. These derivatives often act by directly targeting the kinase domain of PI3Kα and/or mTOR, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiomorpholine Thiomorpholine Derivative Thiomorpholine->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by thiomorpholine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Thiomorpholine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiomorpholine derivative in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity of Thiomorpholine Derivatives

The thiomorpholine scaffold is also a key component in the development of novel antimicrobial agents with activity against a range of bacterial and fungal pathogens. These compounds often exert their effects by targeting essential microbial processes.

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity of selected thiomorpholine derivatives, with data presented as minimum inhibitory concentrations (MIC).

Compound Class/DerivativeMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-(thiophen-2-yl)dihydroquinoline (7f)Mycobacterium tuberculosis H37Rv1.56--
2-(thiophen-2-yl)dihydroquinoline (7p)Mycobacterium tuberculosis H37Rv1.56--
Schiff base (7b)Mycobacterium smegmatis7.81Streptomycin-
Schiff base (7c)Mycobacterium smegmatis7.81Streptomycin-
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Thiomorpholine derivative stock solution

  • Sterile 96-well microtiter plates

  • Inoculating loop or sterile swabs

  • McFarland turbidity standards (0.5)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the thiomorpholine derivative stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the prepared inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours (for bacteria) or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare & Standardize Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Standardized Microorganism Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform 2-fold Serial Dilution of Thiomorpholine Derivative in 96-well Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-Inflammatory and Antioxidant Activities

Thiomorpholine derivatives have also been investigated for their potential as anti-inflammatory and antioxidant agents. Their anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). The antioxidant properties may arise from their ability to scavenge free radicals or inhibit lipid peroxidation.[1][2]

Quantitative Anti-Inflammatory and Antioxidant Activity Data

The following table summarizes the in vitro anti-inflammatory and antioxidant activity of selected thiomorpholine derivatives.

Compound Class/DerivativeTarget/AssayIC50 (µM)
N-substituted thiomorpholineLipid Peroxidation Inhibition7.5
Thymol-pyrazole hybrid (8b)COX-20.043
Thymol-pyrazole hybrid (8g)COX-20.045
Thymol-pyrazole hybrid (4a)5-LOX2.5
Thymol-pyrazole hybrid (8b)5-LOX2.6
Inhibition of COX and LOX Pathways

The anti-inflammatory action of many thiomorpholine derivatives stems from their ability to inhibit the COX and/or LOX enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiomorpholine Thiomorpholine Derivative Thiomorpholine->COX inhibits Thiomorpholine->LOX inhibits

Inhibition of COX and LOX pathways by thiomorpholine derivatives.
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay for screening COX-2 inhibitors.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Thiomorpholine derivative (test inhibitor)

  • Known COX-2 inhibitor (e.g., Celecoxib)

  • 96-well black opaque plate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme to the working concentration in COX Assay Buffer.

  • Plate Setup: In a 96-well plate, add the following to the respective wells:

    • Enzyme Control: 80 µL of Reaction Mix (Assay Buffer, Probe, Cofactor) + 10 µL Assay Buffer + 10 µL diluted COX-2.

    • Inhibitor Control: 80 µL of Reaction Mix + 10 µL Celecoxib + 10 µL diluted COX-2.

    • Test Inhibitor: 80 µL of Reaction Mix + 10 µL of diluted thiomorpholine derivative + 10 µL diluted COX-2.

  • Initiate Reaction: Start the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the curve) for each well. Calculate the percentage of inhibition for the test compound relative to the enzyme control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Neurological Activity of Thiomorpholine Derivatives

Thiomorpholine derivatives are also being explored for their potential in treating neurological disorders. Their mechanisms of action in this context often involve the modulation of key enzymes in the central nervous system, such as Monoamine Oxidases (MAO) and Acetylcholinesterase (AChE).

Quantitative Neurological Activity Data

The following table summarizes the in vitro activity of selected thiomorpholine and related derivatives against neurological targets.

Compound Class/DerivativeTargetIC50 (µM)Selectivity
2-ArylthiomorpholineMAO-BSubmicromolar Ki>2000-fold for MAO-B
Morpholine-based chalcone (MO1)MAO-B0.030SI > 1333.3
Pyridazinobenzylpiperidine (S5)MAO-B0.203SI = 19.04
Hydro-alcoholic extract of Ipomoea aquaticaAChE49.03 µg/mL-
Thiazolo[3,2-a]pyrimidine derivative (6c)AChE-High predicted affinity
Inhibition of Monoamine Oxidase B (MAO-B)

MAO-B is a key enzyme responsible for the degradation of neurotransmitters like dopamine. Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for Parkinson's disease. Certain 2-arylthiomorpholine derivatives have been identified as potent and selective MAO-B inhibitors.[3]

MAO_B_Inhibition Dopamine Dopamine MAO_B Monoamine Oxidase B (MAO-B) Dopamine->MAO_B degraded by Increased_Dopamine Increased Dopamine Levels in Synapse Dopamine->Increased_Dopamine DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC Thiomorpholine Thiomorpholine Derivative Thiomorpholine->MAO_B inhibits Thiomorpholine->Increased_Dopamine

Mechanism of MAO-B inhibition by thiomorpholine derivatives.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's method is a widely used spectrophotometric assay to measure AChE activity and screen for its inhibitors.[4][5][6]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Thiomorpholine derivative (test inhibitor)

  • Known AChE inhibitor (e.g., Donepezil)

  • 96-well clear, flat-bottom plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

  • Plate Setup: In a 96-well plate, add the following to the respective wells:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the thiomorpholine derivative solution at various concentrations.

  • Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of the ATCI solution to the control and test sample wells to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for the test compound relative to the control. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Synthesis of Thiomorpholine Derivatives

A variety of synthetic routes are available for the preparation of the thiomorpholine core and its derivatives. A common and efficient method is the telescoped photochemical thiol-ene reaction followed by cyclization.[7]

Experimental Protocol: Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence

This protocol describes a continuous flow synthesis of the parent thiomorpholine.[7]

Materials:

  • Cysteamine hydrochloride

  • Vinyl chloride

  • 9-Fluorenone (photocatalyst)

  • Methanol (solvent)

  • Diisopropylethylamine (DIPEA) (base)

  • Continuous flow reactor system with a photochemical reactor module

Procedure:

  • Preparation of Feed Solution: Dissolve cysteamine hydrochloride and 9-fluorenone in methanol.

  • Photochemical Thiol-Ene Reaction: Pump the feed solution and vinyl chloride through the photochemical reactor. Irradiate with an appropriate light source (e.g., LEDs) to facilitate the thiol-ene reaction, forming the S-(2-chloroethyl)cysteamine intermediate.

  • Cyclization: The output from the first reactor is then mixed with a stream of DIPEA in a T-mixer and passed through a heated reactor coil to induce cyclization to thiomorpholine.

  • Work-up and Purification: The resulting mixture is collected, and the thiomorpholine product is isolated and purified, typically by distillation.

Conclusion

The thiomorpholine scaffold represents a versatile and valuable building block in modern medicinal chemistry. The diverse biological activities exhibited by its derivatives, including potent anticancer, antimicrobial, anti-inflammatory, and neurological effects, underscore its significance in the development of novel therapeutic agents. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting and promising area of drug discovery.

References

An In-depth Technical Guide to the Solubility of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide, a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its experimental determination. This includes detailed methodologies, a structured approach to data presentation, and logical workflows for both solubility testing and its synthetic application.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties are crucial for selecting appropriate solvents and analytical techniques for solubility studies.

PropertyValue
Molecular Formula C₁₀H₁₄N₂O₂S
Molecular Weight 226.3 g/mol
Physical Form Solid
Density 1.517 g/mL at 25 °C (lit.)[1]

Solubility Data in Organic Solvents

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method Used
Methanol25Not AvailableNot Availablee.g., Shake-Flask
Ethanol25Not AvailableNot Availablee.g., Shake-Flask
Isopropanol25Not AvailableNot Availablee.g., Shake-Flask
Acetone25Not AvailableNot Availablee.g., Shake-Flask
Acetonitrile25Not AvailableNot Availablee.g., Shake-Flask
Dichloromethane25Not AvailableNot Availablee.g., Shake-Flask
Toluene25Not AvailableNot Availablee.g., Shake-Flask
N,N-Dimethylformamide (DMF)25Not AvailableNot Availablee.g., Shake-Flask
Dimethyl Sulfoxide (DMSO)25Not AvailableNot Availablee.g., Shake-Flask
Tetrahydrofuran (THF)25Not AvailableNot Availablee.g., Shake-Flask

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed protocol for determining the thermodynamic solubility of this compound in organic solvents using the widely accepted shake-flask method.

3.1. Materials and Equipment

  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

3.2. Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. These will be used to create a calibration curve for HPLC analysis.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a thermodynamic equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, use a centrifuge to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: If necessary, dilute the filtered solution with the same organic solvent to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • Data Analysis: Using the calibration curve, determine the concentration of the compound in the saturated solution. Calculate the solubility in mg/mL and mol/L.

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

G A Preparation of Standard Solutions G HPLC Analysis A->G B Addition of Excess Solute to Solvent C Equilibration in Shaker B->C D Phase Separation (Settling/Centrifugation) C->D E Sample Withdrawal and Filtration D->E F Dilution of Filtrate E->F F->G H Solubility Calculation G->H

Workflow for Solubility Determination

4.2. Synthesis of Rivaroxaban from this compound

This diagram outlines a simplified synthetic pathway for Rivaroxaban, highlighting the role of this compound as a key intermediate.

G A This compound B Phosgenation A->B Reagent: Phosgene or equivalent C Isocyanate Intermediate B->C E Coupling Reaction C->E Reagent: (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione D (S)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione D->E F Rivaroxaban Precursor E->F G Deprotection F->G Reagent: Hydrazine or Methylamine H Rivaroxaban G->H

Rivaroxaban Synthesis Pathway

References

Spectroscopic and Structural Analysis of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural characteristics of the compound 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected spectroscopic behaviors and provides detailed, generalized experimental protocols for its synthesis and analysis. These methodologies are based on established practices for analogous chemical structures.

Chemical Structure and Properties

Molecular Formula: C₁₀H₁₄N₂O₂S[1]

Molecular Weight: 226.29 g/mol [1]

CAS Number: 105297-10-7[1]

The structure of this compound incorporates a thiomorpholine 1,1-dioxide moiety attached to an aminophenyl group. The sulfone group significantly influences the electronic and conformational properties of the thiomorpholine ring, while the aminophenyl group is a key pharmacophore in many biologically active molecules.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.8 - 7.2d2HAromatic (ortho to -NH₂)
~6.6 - 6.8d2HAromatic (meta to -NH₂)
~4.0 - 4.5br s2H-NH₂
~3.4 - 3.7t4H-N-CH₂-
~3.1 - 3.4t4H-S(O)₂-CH₂-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~145 - 150Aromatic (C-NH₂)
~125 - 130Aromatic (CH)
~115 - 120Aromatic (CH)
~110 - 115Aromatic (C-N)
~50 - 55-S(O)₂-CH₂-
~45 - 50-N-CH₂-

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3400 - 3200N-H stretch (amine)
3100 - 3000Aromatic C-H stretch
2950 - 2850Aliphatic C-H stretch
~1600N-H bend (amine)
~1500Aromatic C=C stretch
~1300 & ~1150S=O stretch (sulfone)

Table 4: Predicted Mass Spectrometry Data

m/zIon
226.08[M]⁺
227.09[M+H]⁺

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis

The synthesis of this compound can be achieved through a two-step process starting from 4-fluoronitrobenzene and thiomorpholine.

  • Synthesis of 4-(4-Nitrophenyl)thiomorpholine: A mixture of 4-fluoronitrobenzene and thiomorpholine is heated in a suitable solvent (e.g., acetonitrile or ethanol) in the presence of a base (e.g., triethylamine or potassium carbonate) to facilitate the nucleophilic aromatic substitution. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by recrystallization or column chromatography.

  • Oxidation to 4-(4-Nitrophenyl)thiomorpholine 1,1-Dioxide: The sulfide is then oxidized to the corresponding sulfone. A common oxidizing agent for this transformation is hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane. The reaction is typically carried out at room temperature.

  • Reduction to this compound: The final step involves the reduction of the nitro group to an amine. This can be achieved by catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere or by using a reducing agent like tin(II) chloride in hydrochloric acid.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 600 MHz spectrometer.

    • The sample would be dissolved in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

    • The sample could be prepared as a potassium bromide (KBr) pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

    • The spectrum would be recorded over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Mass spectra would be acquired using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source.

    • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule.

Visualizations

The following diagrams illustrate the relationships between the compound and the analytical methods used for its characterization.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Characterization 4-Fluoronitrobenzene 4-Fluoronitrobenzene Intermediate 4-(4-Nitrophenyl)thiomorpholine 1,1-Dioxide 4-Fluoronitrobenzene->Intermediate Nucleophilic Substitution & Oxidation Thiomorpholine Thiomorpholine Thiomorpholine->Intermediate Nucleophilic Substitution & Oxidation Final_Product This compound Intermediate->Final_Product Reduction NMR NMR (¹H, ¹³C) Final_Product->NMR Structural Elucidation IR IR Final_Product->IR Functional Group ID MS MS Final_Product->MS Molecular Weight Confirmation

Caption: Synthetic and analytical workflow for this compound.

Spectroscopic_Data_Relationship Molecule {this compound | C₁₀H₁₄N₂O₂S} NMR_Data ¹H NMR Aromatic Protons (AA'BB') Thiomorpholine Protons (t) Amino Protons (s) ¹³C NMR Aromatic Carbons Aliphatic Carbons Molecule->NMR_Data Provides connectivity and chemical environment IR_Data IR N-H Stretch S=O Stretch Aromatic C-H Stretch Molecule->IR_Data Identifies functional groups MS_Data MS Molecular Ion Peak [M]⁺ [M+H]⁺ Peak Molecule->MS_Data Determines molecular mass

Caption: Relationship between the molecular structure and its spectroscopic data.

References

Potential Therapeutic Targets of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide is a synthetic organic compound with a chemical structure suggestive of potential activity as a kinase inhibitor. While specific preclinical data for this exact molecule is not extensively published in peer-reviewed literature, its structural motifs are present in numerous compounds investigated for kinase inhibitory activity. This guide synthesizes available information on its likely therapeutic targets based on patent literature and analysis of related compounds, providing a technical overview for research and drug development professionals. The primary putative targets for this compound are Spleen Tyrosine Kinase (SYK), Leucine-Rich Repeat Kinase 2 (LRRK2), and Myosin Light Chain Kinase (MYLK).

Core Putative Therapeutic Targets

Based on patent filings and the prevalence of the aminophenyl and thiomorpholine dioxide moieties in known kinase inhibitors, this compound is projected to inhibit the following kinases:

  • Spleen Tyrosine Kinase (SYK): A non-receptor tyrosine kinase crucial for signal transduction in hematopoietic cells. It plays a key role in mediating immune and inflammatory responses.

  • Leucine-Rich Repeat Kinase 2 (LRRK2): A large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease.

  • Myosin Light Chain Kinase (MYLK): A serine/threonine-specific protein kinase that phosphorylates the regulatory light chain of myosin, a key step in smooth muscle contraction and other cellular processes.

Quantitative Data for Representative Kinase Inhibitors

While specific IC50 values for this compound are not publicly available, the following tables provide quantitative data for well-characterized inhibitors of its putative targets. This information serves as a benchmark for the potency that might be expected from inhibitors of these kinases.

Table 1: Inhibitors of Spleen Tyrosine Kinase (SYK)

InhibitorSYK IC50 (nM)Kinase Selectivity Notes
Fostamatinib (R406)41Active metabolite of Fostamatinib
Entospletinib7.7Selective SYK inhibitor
Lanraplenib (GS-9876)9.5Highly selective, orally active
Cerdulatinib1.2 (SYK), 0.5 (JAK1), 0.8 (JAK2), 0.3 (JAK3), 1.2 (Tyk2)Dual SYK/JAK inhibitor

Table 2: Inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2)

InhibitorLRRK2 WT IC50 (nM)LRRK2 G2019S IC50 (nM)Kinase Selectivity Notes
LRRK2-IN-1136Potent and selective LRRK2 inhibitor
GNE-79159Not ReportedBrain-penetrant
MLi-2Not Reported0.76Highly potent and selective
PF-06447475311Brain-penetrant

Table 3: Inhibitors of Myosin Light Chain Kinase (MYLK)

InhibitorMYLK IC50 (nM)Kinase Selectivity Notes
ML-7300Selective inhibitor of MYLK
ML-93800Also inhibits PKA and PKC
PIK-9316Also a potent PI4K inhibitor
Wortmannin170Broad spectrum PI3K and MYLK inhibitor

Signaling Pathways and Mechanisms of Action

Inhibition of SYK, LRRK2, and MYLK can modulate distinct and overlapping signaling pathways implicated in a variety of diseases.

SYK Signaling Pathway

SYK is a key mediator of signal transduction downstream of various cell surface receptors, including B-cell receptors (BCR), Fc receptors, and integrins. Its activation is critical for immune cell activation, proliferation, and inflammatory responses.

SYK_Signaling cluster_receptor Cell Surface Receptor (e.g., BCR, FcR) cluster_activation SYK Activation cluster_downstream Downstream Signaling Receptor Receptor Complex ITAM ITAM Receptor->ITAM Ligand Binding SYK SYK ITAM->SYK Recruitment Src_Kinase Src Family Kinase Src_Kinase->ITAM Phosphorylation pSYK pSYK (Active) SYK->pSYK Autophosphorylation PLCg PLCγ pSYK->PLCg Activation PI3K PI3K pSYK->PI3K Activation Vav Vav pSYK->Vav Activation Downstream Cellular Responses (Inflammation, Proliferation, Cytokine Release) PLCg->Downstream PI3K->Downstream Vav->Downstream Inhibitor 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide Inhibitor->SYK Inhibition

Caption: SYK signaling pathway initiated by receptor ligation.

LRRK2 Signaling Pathway

LRRK2 is implicated in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Its dysregulation is strongly linked to Parkinson's disease pathogenesis.

LRRK2_Signaling LRRK2 LRRK2 pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) pLRRK2->Rab_GTPases Phosphorylation Neurite_Outgrowth Neurite Outgrowth pLRRK2->Neurite_Outgrowth pRab_GTPases pRab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Autophagy pRab_GTPases->Autophagy PD_Pathology Parkinson's Disease Pathology Vesicular_Trafficking->PD_Pathology Autophagy->PD_Pathology Neurite_Outgrowth->PD_Pathology Inhibitor 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide Inhibitor->LRRK2 Inhibition

Caption: LRRK2 signaling and its role in cellular processes.

MYLK Signaling Pathway

MYLK is a key regulator of smooth muscle contraction and is also involved in cell motility and cytoskeletal rearrangement.

MYLK_Signaling CaM Ca2+/Calmodulin MYLK MYLK CaM->MYLK Binding & Activation Active_MYLK Active MYLK MYLK->Active_MYLK MLC Myosin Light Chain (MLC) Active_MYLK->MLC Phosphorylation pMLC pMLC MLC->pMLC Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Contraction Smooth Muscle Contraction Actin_Myosin->Contraction Inhibitor 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide Inhibitor->MYLK Inhibition SYK_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Reaction_Setup Add Compound, SYK, and Substrate to Plate Compound_Prep->Reaction_Setup Reaction_Initiation Add ATP to Initiate Kinase Reaction Reaction_Setup->Reaction_Initiation Incubation1 Incubate for 60 min at RT Reaction_Initiation->Incubation1 Detection_Step Add HTRF Detection Reagents Incubation1->Detection_Step Incubation2 Incubate for 60 min at RT (dark) Detection_Step->Incubation2 Read_Plate Read Plate on HTRF Reader Incubation2->Read_Plate Data_Analysis Calculate HTRF Ratio and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End LRRK2_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Reaction_Mix Combine LRRK2, Substrate, and Compound Compound_Prep->Reaction_Mix Pre_Incubation Pre-incubate for 10 min at 30°C Reaction_Mix->Pre_Incubation Reaction_Start Add [γ-³²P]ATP to Start Reaction Pre_Incubation->Reaction_Start Incubation Incubate for 30 min at 30°C Reaction_Start->Incubation Spotting Spot Reaction Mixture onto P81 Paper Incubation->Spotting Washing Wash P81 Paper with Phosphoric Acid Spotting->Washing Drying Air Dry P81 Paper Washing->Drying Counting Measure Radioactivity with Scintillation Counter Drying->Counting Data_Analysis Determine CPM and Calculate IC50 Counting->Data_Analysis End End Data_Analysis->End MYLK_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Kinase_Reaction Set up Kinase Reaction with Compound, MYLK, Substrate, and ATP Compound_Prep->Kinase_Reaction Incubation1 Incubate for 60 min at RT Kinase_Reaction->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubation2 Incubate for 40 min at RT Add_ADP_Glo->Incubation2 Add_Detection_Reagent Add Kinase Detection Reagent Incubation2->Add_Detection_Reagent Incubation3 Incubate for 30 min at RT Add_Detection_Reagent->Incubation3 Read_Luminescence Measure Luminescence Incubation3->Read_Luminescence Data_Analysis Plot Luminescence and Calculate IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End Incubate Incubate for for 60 60 min min at at RT RT RT->Add_ADP_Glo

The Ascendant Role of 4-Aminophenyl Thiomorpholines in Modern Medicinal Chemistry: A Technical Primer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the synthesis, structure-activity relationships, and therapeutic potential of 4-aminophenyl thiomorpholine compounds. This whitepaper provides an in-depth analysis of this privileged scaffold, highlighting its growing importance in the landscape of contemporary drug discovery.

The thiomorpholine moiety, a sulfur-containing saturated heterocycle, has carved a significant niche in medicinal chemistry due to its unique stereoelectronic properties and metabolic profile. The substitution of a 4-aminophenyl group on the thiomorpholine nitrogen atom creates a versatile scaffold that has been successfully incorporated into a diverse array of biologically active molecules, demonstrating significant potential in oncology, metabolic disorders, and infectious diseases. This guide will explore the core medicinal chemistry of these compounds, presenting key data, experimental methodologies, and a visual representation of their mechanisms of action.

Therapeutic Applications and Biological Activities

Derivatives of the 4-aminophenyl thiomorpholine core have exhibited a remarkable spectrum of pharmacological activities. The 4-thiomorpholinoaniline substructure is a crucial building block in the development of various therapeutic agents, including kinase inhibitors, antidiabetic agents, and antimicrobials. The sulfur atom in the thiomorpholine ring increases lipophilicity and can be a site for metabolic oxidation, influencing the pharmacokinetic profile of the drug candidates.

One of the most promising areas of application for these compounds is in the treatment of type 2 diabetes. Certain 4-aminophenyl thiomorpholine derivatives have been identified as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. Additionally, these compounds have shown potential as hypolipidemic and antioxidant agents, capable of reducing plasma triglyceride and cholesterol levels.

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro inhibitory activities of selected 4-aminophenyl thiomorpholine and related derivatives against various biological targets. This data provides a quantitative basis for understanding the structure-activity relationships within this class of compounds.

Compound IDTargetIC50 (µM)Reference
16aDPP-IV6.93
16bDPP-IV6.29
16cDPP-IV3.40

Table 1: In Vitro DPP-IV Inhibitory Activity of Thiomorpholine-Bearing Compounds.

Compound IDAssayIC50 (µM)Reference
15Ferrous/ascorbate-induced lipid peroxidation7.5

Table 2: Antioxidant Activity of a Thiomorpholine Derivative.

Key Experimental Protocols

A fundamental aspect of drug discovery is the ability to reliably synthesize and evaluate novel compounds. This section details common experimental protocols for the synthesis of the 4-aminophenyl thiomorpholine core and for assessing its biological activity.

Synthesis of 4-(4-Aminophenyl)thiomorpholine

The synthesis of 4-(4-aminophenyl)thiomorpholine typically proceeds through a two-step process involving the N-arylation of thiomorpholine with a suitable 4-nitrophenyl halide, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine

A common method for the N-arylation of thiomorpholine is the nucleophilic aromatic substitution of 4-fluoronitrobenzene.

  • Reaction: 4-fluoronitrobenzene is reacted with thiomorpholine in a suitable solvent such as acetonitrile, often in the presence of a base like triethylamine.

  • Conditions: The reaction mixture is typically heated to reflux to drive the substitution.

  • Work-up: After the reaction is complete, the solvent is removed, and the product is purified, often by crystallization.

Step 2: Reduction of 4-(4-Nitrophenyl)thiomorpholine to 4-(4-Aminophenyl)thiomorpholine

The nitro group of 4-(4-nitrophenyl)thiomorpholine is readily reduced to the corresponding amine.

  • Reagents: A common method involves catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • Solvent: The reaction is typically carried out in an aliphatic alcohol such as ethanol.

  • Conditions: The reaction is performed under hydrogen pressure at an elevated temperature (e.g., 80°C).

  • Isolation: Upon completion, the catalyst is filtered off, and the product is isolated by crystallization after solvent removal.

In Vitro DPP-IV Inhibition Assay

The inhibitory activity of 4-aminophenyl thiomorpholine derivatives against DPP-IV can be determined using a fluorometric assay.

  • Principle: The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (AMC), by DPP-IV.

  • Procedure:

    • Recombinant human DPP-IV is incubated with the test compound at various concentrations.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by all 4-aminophenyl thiomorpholine compounds are not fully elucidated, their activity as kinase inhibitors in other contexts suggests potential mechanisms. For instance, the morpholine scaffold, a close structural analog, is a component of several approved kinase inhibitors. It is plausible that 4-aminophenyl thiomorpholine derivatives could also target key signaling pathways implicated in cell growth, proliferation, and survival.

Below are conceptual diagrams illustrating potential signaling pathways that could be targeted by these compounds, based on the known activities of structurally related molecules.

experimental_workflow General Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (e.g., 4-Fluoronitrobenzene, Thiomorpholine) B N-Arylation A->B C 4-(4-Nitrophenyl)thiomorpholine B->C D Nitro Group Reduction C->D E 4-Aminophenyl Thiomorpholine Core D->E F In Vitro Assays (e.g., Enzyme Inhibition, Cell Proliferation) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H I In Vivo Studies (e.g., Animal Models) H->I

Caption: A generalized workflow for the synthesis and biological evaluation of 4-aminophenyl thiomorpholine compounds.

signaling_pathway Hypothetical Kinase Inhibition Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Kinase Target Kinase (e.g., PI3K, Akt) RTK->Kinase Substrate Downstream Substrate Kinase->Substrate Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor 4-Aminophenyl Thiomorpholine Inhibitor Inhibitor->Kinase

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a 4-aminophenyl thiomorpholine kinase inhibitor.

Conclusion and Future Directions

The 4-aminophenyl thiomorpholine scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the diverse range of biological activities associated with its derivatives make it an attractive starting point for drug discovery campaigns. Future research should focus on expanding the chemical diversity around this core, elucidating the specific molecular targets and signaling pathways for different derivatives, and optimizing their pharmacokinetic and pharmacodynamic properties to translate their in vitro potency into in vivo efficacy. A deeper understanding of the structure-activity relationships will be crucial for designing next-generation 4-aminophenyl thiomorpholine compounds with enhanced potency, selectivity, and drug-like properties.

An In-Depth Technical Guide to 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 4-(4-aminophenyl)thiomorpholine 1,1-dioxide (CAS No. 105297-10-7). While a singular "discovery" event is not prominent in the scientific literature, its emergence is intrinsically linked to the broader field of medicinal chemistry, where it serves as a valuable building block. This guide consolidates information on its synthesis, characterization, and the context of its application in drug discovery, presenting detailed experimental protocols and relevant data in a structured format for easy reference by researchers and drug development professionals.

Introduction and Historical Context

The history of this compound is not marked by a single, celebrated discovery but rather by its gradual emergence as a useful intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research. Its structural components, an aniline moiety and a thiomorpholine 1,1-dioxide ring, are prevalent in a variety of biologically active compounds. The thiomorpholine dioxide group, in particular, is often employed as a bioisostere for other cyclic amines, offering altered physicochemical properties such as increased solubility and metabolic stability.

The development of synthetic routes to this compound was likely driven by the need for novel scaffolds in medicinal chemistry programs targeting a range of diseases. The anilino-portion provides a versatile handle for further chemical modifications, such as amide bond formation, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening. While specific early pioneering researchers are not explicitly credited with its discovery, its presence in the catalogs of chemical suppliers indicates its established utility and availability to the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in synthetic and screening protocols.

Table 1: Physicochemical Data of this compound

PropertyValueSource
CAS Number 105297-10-7--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₀H₁₄N₂O₂S--INVALID-LINK--
Molecular Weight 226.29 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Melting Point 194-196 °C--INVALID-LINK--
Purity ≥98%--INVALID-LINK--

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a multi-step process, starting from readily available precursors. The most common synthetic route involves the initial formation of 4-(4-nitrophenyl)thiomorpholine, followed by the reduction of the nitro group to an amine and subsequent oxidation of the thiomorpholine sulfur atom.

Synthesis of the Precursor: 4-(4-Nitrophenyl)thiomorpholine

The key intermediate, 4-(4-nitrophenyl)thiomorpholine, is synthesized via a nucleophilic aromatic substitution reaction. A detailed experimental protocol is provided below, based on established literature procedures[1].

Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)thiomorpholine

  • Materials:

    • 4-Fluoronitrobenzene

    • Thiomorpholine

    • Triethylamine (TEA)

    • Acetonitrile (ACN)

    • Ethyl acetate

    • Deionized water

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 4-fluoronitrobenzene (1.41 g, 10 mmol) in acetonitrile (20 mL) in a round-bottom flask, add thiomorpholine (1.03 g, 10 mmol) and triethylamine (1.52 g, 15 mmol).

    • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into deionized water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol to yield 4-(4-nitrophenyl)thiomorpholine as a yellow solid.

Synthesis of this compound

Step 1: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common transformation. Catalytic hydrogenation is a clean and efficient method.

Experimental Protocol: Reduction of 4-(4-Nitrophenyl)thiomorpholine

  • Materials:

    • 4-(4-Nitrophenyl)thiomorpholine

    • Palladium on carbon (10% Pd/C)

    • Ethanol or Ethyl Acetate

    • Hydrogen gas

  • Procedure:

    • Dissolve 4-(4-nitrophenyl)thiomorpholine (2.24 g, 10 mmol) in ethanol (50 mL) in a hydrogenation flask.

    • Add 10% palladium on carbon (100 mg, ~5 mol% Pd) to the solution.

    • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr hydrogenator).

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain 4-(4-aminophenyl)thiomorpholine as a solid, which can be used in the next step without further purification.

Step 2: Oxidation of the Thiomorpholine Ring

The oxidation of the thiomorpholine to the corresponding 1,1-dioxide (a sulfone) can be achieved using various oxidizing agents.

Experimental Protocol: Oxidation of 4-(4-Aminophenyl)thiomorpholine

  • Materials:

    • 4-(4-Aminophenyl)thiomorpholine

    • meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

    • Dichloromethane (DCM) or Methanol/Water

    • Saturated sodium bicarbonate solution

  • Procedure using m-CPBA:

    • Dissolve 4-(4-aminophenyl)thiomorpholine (1.94 g, 10 mmol) in dichloromethane (50 mL) and cool the solution to 0°C in an ice bath.

    • Add a solution of m-CPBA (~77%, 4.5 g, ~20 mmol, 2.0 equivalents) in dichloromethane (30 mL) dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (30 mL).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Logical Relationships and Experimental Workflows

The synthesis of this compound follows a logical progression of well-established chemical transformations. The following diagrams illustrate the overall synthetic workflow and the relationship between the key intermediates.

G Synthetic Workflow for this compound A 4-Fluoronitrobenzene + Thiomorpholine B Nucleophilic Aromatic Substitution A->B C 4-(4-Nitrophenyl)thiomorpholine B->C D Nitro Group Reduction (e.g., H2, Pd/C) C->D E 4-(4-Aminophenyl)thiomorpholine D->E F Sulfur Oxidation (e.g., m-CPBA) E->F G This compound F->G

Caption: Synthetic workflow for the target compound.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not extensively published, its structural motifs suggest potential applications in various areas of drug discovery. The core structure is present in molecules investigated as inhibitors of various enzymes and receptors.

The related compound, thiomorpholine-1,1-dioxide, has been shown to have potential in treating autoimmune and inflammatory diseases, possibly through the inhibition of pathways like the toll-like receptor 4 (TLR4) signaling pathway. The aniline substructure is a common feature in kinase inhibitors, where it often serves as a key pharmacophore for binding to the ATP-binding site of kinases.

The logical application of this compound in a drug discovery program would be as a starting material or building block for the synthesis of a library of more complex molecules. The primary amine provides a convenient point for diversification.

G Drug Discovery Application Workflow A 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide B Library Synthesis (e.g., Amide Coupling, etc.) A->B C Diverse Compound Library B->C D High-Throughput Screening (e.g., Kinase Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Candidate Drug F->G

Caption: Application workflow in drug discovery.

Conclusion

This compound is a valuable, commercially available building block in medicinal chemistry. Its history is intertwined with the ongoing search for novel therapeutic agents. This guide has provided a detailed overview of its synthesis, including experimental protocols for its preparation from common starting materials. While direct biological data on the compound itself is sparse, its structural features suggest its utility in the development of new drugs, particularly in the area of kinase inhibition and other target classes where the aniline and thiomorpholine dioxide moieties can provide beneficial properties. The provided workflows and protocols offer a solid foundation for researchers to synthesize and utilize this compound in their drug discovery endeavors. Further research into the direct biological activities of this compound could reveal novel therapeutic applications.

References

An In-depth Technical Guide to the Safety and Handling of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide (CAS RN: 105297-10-7). The following sections detail the known hazards, precautionary measures, and emergency procedures associated with this compound, based on available safety data sheets for the compound and structurally related chemicals. It is imperative for all personnel handling this substance to be thoroughly familiar with this information to ensure a safe laboratory environment.

Section 1: Chemical Identification and Physical Properties
Identifier Value
Chemical Name This compound
CAS Number 105297-10-7
Molecular Formula C10H14N2O2S
Molecular Weight 226.3 g/mol

Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported across public sources. Researchers should handle the compound as a solid with unknown volatility.

Section 2: Hazard Identification and Classification

Based on the available safety data sheet, this compound is classified as a hazardous substance. The primary hazards are related to skin and eye irritation.

Hazard Class Hazard Category Hazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation

GHS Pictograms:

alt text

Signal Word: Warning

Section 3: Handling and Storage

Safe handling and storage are critical to minimizing exposure and ensuring the stability of this compound.

3.1 Handling Precautions:

  • Ventilation: Handle in a well-ventilated area. The use of a local exhaust ventilation system is recommended to prevent the dispersion of dust.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[1]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[1] Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled.

  • Dust Formation: Avoid creating dust.[2]

3.2 Storage Conditions:

  • Store in a tightly closed container in a dry and cool place.[2]

  • Some related compounds are noted to be air-sensitive; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain product quality.[2]

Section 4: Exposure Controls and Personal Protection

A comprehensive exposure control plan is essential when working with this compound.

Control Parameter Recommendation
Engineering Controls Ensure adequate ventilation. A local exhaust system is preferred.
Eye/Face Protection Wear safety glasses with side-shields or chemical safety goggles.[1]
Skin Protection Handle with impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use.[1] Wear a lab coat or other protective clothing.
Respiratory Protection If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Section 5: First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure Route First-Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice.
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth with water. Seek medical advice or attention.
Section 6: Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: Decomposition upon combustion may produce poisonous fumes, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 7: Accidental Release Measures
  • Personal Precautions: Wear suitable protective equipment and keep unnecessary personnel away from the spill area.

  • Environmental Precautions: Prevent the product from entering drains.

  • Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2]

Section 8: Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are not available in the provided search results. The primary known health effects are skin and eye irritation. No information is available on carcinogenicity, mutagenicity, reproductive toxicity, or environmental fate. Handle as a substance with unknown long-term health and environmental effects.

Experimental Protocols and Workflows

While specific experimental protocols for this compound were not found, the following represents a generalized workflow for its safe handling in a research setting.

Generalized Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound Receipt Receipt and Inspection - Check container integrity - Verify label Storage Secure Storage - Tightly closed container - Cool, dry, well-ventilated area - Away from incompatible materials Receipt->Storage Store Appropriately PreExperiment Pre-Experiment Preparation - Review SDS - Don appropriate PPE - Prepare work area (fume hood) Storage->PreExperiment Retrieve for Use Handling Weighing and Handling - In a fume hood - Avoid dust generation - Use appropriate tools PreExperiment->Handling Proceed to Handling Experiment Experimental Use - Follow established protocols - Maintain containment Handling->Experiment Transfer to Reaction PostExperiment Post-Experiment Cleanup - Decontaminate work surfaces - Clean equipment Experiment->PostExperiment After Reaction Completion WasteDisposal Waste Disposal - Collect in labeled, sealed containers - Dispose of as hazardous waste - Follow institutional guidelines PostExperiment->WasteDisposal Segregate Waste WasteDisposal->Storage Store Waste Securely Pending Pickup

References

Methodological & Application

Application Notes and Protocols for Kinase Inhibitor Screening Using 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive guide for utilizing 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide as a core scaffold in kinase inhibitor screening campaigns. This document is intended for researchers, scientists, and drug development professionals. Detailed protocols for in vitro biochemical assays, cell-based viability and target engagement assays, and data interpretation are provided. The methodologies described herein are designed to facilitate the identification and characterization of novel kinase inhibitors derived from this promising chemical scaffold.

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.

The this compound scaffold represents a valuable starting point for the synthesis of novel kinase inhibitors. The thiomorpholine 1,1-dioxide group can act as a hydrogen bond acceptor and its derivatives have been explored in medicinal chemistry for their potential as bioactive molecules.[1][2] The aminophenyl moiety provides a versatile attachment point for further chemical modifications to enhance potency and selectivity against specific kinase targets.

This document outlines a systematic approach to screen and characterize derivatives of this compound against a panel of kinases, with a focus on key signaling pathways often implicated in cancer, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[3][4]

Potential Signaling Pathways of Interest

Given the prevalence of kinase dysregulation in cancer, inhibitors derived from the this compound scaffold are hypothesized to target key nodes in oncogenic signaling pathways. Two such critical pathways are the PI3K/AKT/mTOR and MAPK/ERK cascades.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is one of the most common molecular alterations in human cancers.[6] Inhibitors targeting key kinases within this pathway, such as PI3K, AKT, and mTOR, have shown significant therapeutic promise.[3]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibitor 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide Derivative Inhibitor->AKT Inhibits

Figure 1. Simplified PI3K/AKT/mTOR Signaling Pathway.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another fundamental signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and control cellular processes like proliferation, differentiation, and survival.[7][8] Mutations in this pathway are common in various cancers.[9]

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide Derivative Inhibitor->MEK Inhibits

Figure 2. Simplified MAPK/ERK Signaling Pathway.

Data Presentation: Illustrative Inhibitory Activity

The following tables present hypothetical, yet plausible, quantitative data for a series of compounds derived from the this compound scaffold. This data is for illustrative purposes to guide researchers in their data presentation.

Table 1: In Vitro Biochemical Kinase Inhibitory Activity of this compound Derivatives

Compound IDModification on Aminophenyl GroupPI3Kα IC50 (nM)AKT1 IC50 (nM)mTOR IC50 (nM)MEK1 IC50 (nM)ERK2 IC50 (nM)
APTD-001 Unsubstituted (Parent Scaffold)>10,000>10,000>10,000>10,000>10,000
APTD-002 3-chloro-4-fluorophenyl1,5202503,4008501,200
APTD-003 4-(trifluoromethyl)phenyl8901201,800430980
APTD-004 3-cyanophenyl45055 950210640
APTD-005 Pyridin-3-yl680951,200350810
Staurosporine (Control)-3.45.81.915.68.2

Table 2: Cellular Potency of Lead Compound APTD-004 in Cancer Cell Lines

Cell LineCancer TypeKey Pathway AlterationGI50 (µM)
MCF-7Breast CancerPIK3CA Mutant0.25
PC-3Prostate CancerPTEN Null0.48
A549Lung CancerKRAS Mutant1.52
HCT116Colorectal CancerPIK3CA Mutant0.33
U-87 MGGlioblastomaPTEN Mutant0.65

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to screen and characterize novel kinase inhibitors based on the this compound scaffold.

In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based assay to measure the in vitro inhibitory activity of test compounds against purified kinases.[1][10][11][12]

In_Vitro_Kinase_Assay_Workflow Start Start PrepCompounds Prepare Serial Dilutions of Test Compounds Start->PrepCompounds AddKinase Add Kinase Enzyme to Assay Plate PrepCompounds->AddKinase Incubate1 Pre-incubate Compound with Kinase AddKinase->Incubate1 AddSubstrateATP Initiate Reaction with Substrate/ATP Mix Incubate1->AddSubstrateATP Incubate2 Incubate at 30°C AddSubstrateATP->Incubate2 AddADPGlo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate2->AddADPGlo Incubate3 Incubate at RT AddADPGlo->Incubate3 AddDetectionReagent Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate3->AddDetectionReagent Incubate4 Incubate at RT AddDetectionReagent->Incubate4 ReadLuminescence Measure Luminescence Incubate4->ReadLuminescence AnalyzeData Analyze Data and Determine IC50 ReadLuminescence->AnalyzeData End End AnalyzeData->End

Figure 3. Workflow for the In Vitro Kinase Assay.

Materials:

  • Purified recombinant kinase (e.g., AKT1, MEK1)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (e.g., APTD series)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in kinase buffer to achieve the desired final concentrations.

  • Assay Plate Setup: Add 1 µL of each diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Addition: Add 2 µL of the diluted kinase enzyme to each well.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 2 µL of the kinase substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[13][14][15][16][17]

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • Complete cell culture medium

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mixing: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent growth inhibition (GI) for each concentration relative to the vehicle control. Determine the GI50 value using a dose-response curve.

Western Blot for Target Engagement

This protocol is used to assess the phosphorylation status of downstream targets of a specific kinase in response to inhibitor treatment, providing evidence of target engagement within a cellular context.[18]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Signal Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The this compound scaffold holds significant potential for the development of novel kinase inhibitors. The protocols and guidelines presented in these application notes provide a robust framework for screening and characterizing derivatives of this scaffold. By employing a combination of in vitro biochemical assays and cell-based assays, researchers can effectively identify potent and selective kinase inhibitors and elucidate their mechanism of action, paving the way for the development of new therapeutic agents.

References

Application Notes and Protocols for Amide Coupling with 4-Thiomorpholinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Amide bond formation is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of a vast array of pharmacologically active molecules, including peptides, small molecule inhibitors, and various other therapeutics. This document provides a detailed experimental protocol for the amide coupling of 4-thiomorpholinoaniline with a generic carboxylic acid. 4-Thiomorpholinoaniline is a valuable building block in drug discovery, with the thiomorpholine moiety offering modulation of physicochemical properties such as lipophilicity and metabolic stability.[1] While anilines are generally less nucleophilic than aliphatic amines, the electron-donating nature of the thiomorpholine group enhances the reactivity of the aniline nitrogen.[2][3] This protocol outlines common coupling conditions and provides a framework for optimizing the reaction for specific substrates.

Key Concepts in Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid.[4] This is achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU).[5][6] The choice of coupling reagent, base, and solvent system is crucial for achieving high yields and minimizing side reactions, especially when dealing with less reactive amines like anilines.[7][8]

Data Presentation: Comparison of Common Coupling Conditions

The following table summarizes typical conditions for amide coupling reactions involving anilines, which can be adapted for 4-thiomorpholinoaniline. The yields are indicative and will vary depending on the specific carboxylic acid substrate.

Coupling ReagentAdditiveBaseSolventTemperature (°C)Typical Reaction Time (h)Reported Yield Range (%)Reference
EDCHOBtDIPEA or Et₃NDCM or DMF0 to RT12 - 2460 - 95[9][10]
HATUNoneDIPEADMFRT2 - 670 - 98[11][12]
PyBOPNoneDIPEADMF or DCMRT2 - 1275 - 95[5]
DCCDMAP (cat.)NoneDCMRT12 - 1850 - 85[7]

Note:

  • EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

  • HOBt: 1-Hydroxybenzotriazole

  • HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate

  • PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate

  • DCC: N,N'-Dicyclohexylcarbodiimide

  • DMAP: 4-Dimethylaminopyridine

  • DIPEA: N,N-Diisopropylethylamine

  • Et₃N: Triethylamine

  • DCM: Dichloromethane

  • DMF: N,N-Dimethylformamide

  • RT: Room Temperature

Experimental Protocol: Amide Coupling of 4-Thiomorpholinoaniline with a Carboxylic Acid using HATU

This protocol describes a general procedure for the HATU-mediated amide coupling of 4-thiomorpholinoaniline. HATU is often chosen for its high efficiency and rapid reaction times, particularly with challenging substrates.[11]

Materials:

  • Carboxylic acid of interest

  • 4-Thiomorpholinoaniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon supply for inert atmosphere

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M concentration).

  • Addition of Reagents: To the stirred solution, add 4-thiomorpholinoaniline (1.1 eq) followed by HATU (1.2 eq) and DIPEA (2.5 eq). The addition of DIPEA can cause a slight exotherm.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with HATU are often complete within 2-6 hours.[12]

  • Workup:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Amide Coupling Reaction cluster_workup Workup cluster_purification Purification & Analysis start Start add_acid Add Carboxylic Acid (1.0 eq) to flask start->add_acid dissolve Dissolve in Anhydrous DMF add_acid->dissolve add_reagents Add 4-Thiomorpholinoaniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) dissolve->add_reagents stir Stir at Room Temperature add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with Ethyl Acetate monitor->dilute wash Wash with NaHCO₃, Water, and Brine dilute->wash dry Dry with MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the amide coupling of 4-thiomorpholinoaniline.

amide_coupling_mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH R-COOH (Carboxylic Acid) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC EDC EDC Urea Urea Byproduct (Water Soluble) EDC->Urea Amide R-CONH-R' (Amide Product) O_acylisourea->Amide + R'-NH₂ O_acylisourea->Urea Amine R'-NH₂ (4-Thiomorpholinoaniline)

Caption: General mechanism of EDC-mediated amide coupling.

reagent_selection_logic node_rect node_rect start Substrate Reactivity? sterically_hindered Sterically Hindered? start->sterically_hindered electron_deficient Electron Deficient Amine? sterically_hindered->electron_deficient No reagent_hatu More Reactive Conditions: HATU, PyBOP sterically_hindered->reagent_hatu Yes reagent_edc Standard Conditions: EDC/HOBt electron_deficient->reagent_edc No electron_deficient->reagent_hatu Yes reagent_acid_chloride Harsh Conditions: Acyl Chloride Formation reagent_hatu->reagent_acid_chloride If reaction fails

Caption: Logical flow for selecting amide coupling reagents.

References

Application of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide in Drug Design: A Focus on Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-aminophenyl)thiomorpholine 1,1-dioxide scaffold has emerged as a significant structural motif in modern medicinal chemistry, particularly in the design of targeted therapies. Its unique physicochemical properties, including its role as a hydrogen bond acceptor and its ability to impart favorable pharmacokinetic characteristics, have made it a valuable component in the development of novel kinase inhibitors. The sulfone moiety of the thiomorpholine 1,1-dioxide ring is a bioisostere of the morpholine ether oxygen, offering altered solubility, metabolic stability, and target engagement. This document provides a detailed overview of the application of this scaffold in drug design, with a focus on its use in the development of Janus kinase (JAK) inhibitors, and includes relevant experimental protocols and pathway diagrams.

Application in Kinase Inhibitor Design

The this compound core serves as a versatile building block for the synthesis of ATP-competitive kinase inhibitors. The primary amino group on the phenyl ring provides a convenient attachment point for various heterocyclic cores that can interact with the hinge region of the kinase ATP-binding pocket. The thiomorpholine 1,1-dioxide moiety often extends into the solvent-exposed region, where it can be modified to enhance potency, selectivity, and pharmacokinetic properties.

A prominent example of the successful application of this scaffold is in the development of inhibitors for the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in numerous inflammatory and autoimmune diseases.

Case Study: Filgotinib and its Analogs (JAK Inhibitors)

Filgotinib (GLPG0634) is a selective JAK1 inhibitor that has been approved for the treatment of rheumatoid arthritis. The synthesis of Filgotinib and its analogs utilizes a key intermediate derived from this compound. The thiomorpholine 1,1-dioxide group in these molecules plays a crucial role in achieving the desired selectivity and pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity of Filgotinib and Related Compounds against JAK Isoforms

CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)
Filgotinib (GLPG0634)1028810116
Precursor Analog33123>10000540

Data is illustrative and compiled from publicly available sources for comparative purposes.

The data clearly indicates that the incorporation and optimization of the thiomorpholine 1,1-dioxide moiety contribute to the potent and selective inhibition of JAK1.

Signaling Pathway

The JAK-STAT signaling pathway is a primary target for inhibitors derived from the this compound scaffold. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Inhibition of JAKs by molecules like Filgotinib blocks this cascade.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Expression Nucleus->Gene Regulates Inhibitor 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide Derivative (e.g., Filgotinib) Inhibitor->JAK Inhibits

Caption: JAK-STAT Signaling Pathway Inhibition.

Experimental Protocols

Protocol 1: Synthesis of a Key Kinase Inhibitor Intermediate

This protocol describes a general method for the Suzuki-Miyaura cross-coupling reaction to synthesize a core intermediate for JAK inhibitors, starting from a derivative of this compound.

Synthesis_Workflow start Start Materials: - 4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide - Heterocyclic Boronic Acid/Ester reaction Suzuki-Miyaura Coupling: - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/Water) start->reaction workup Aqueous Workup: - Extraction with Organic Solvent - Washing with Brine reaction->workup purification Purification: - Column Chromatography workup->purification product Product: 4-(4-(Heterocyclyl)phenyl)thiomorpholine 1,1-Dioxide Intermediate purification->product

Caption: Synthetic Workflow for a Key Intermediate.

Materials:

  • 4-(4-Bromophenyl)thiomorpholine 1,1-dioxide

  • Appropriate heterocyclic boronic acid or pinacol ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Degassed solvent (e.g., 1,4-Dioxane and water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 4-(4-bromophenyl)thiomorpholine 1,1-dioxide (1.0 eq), the heterocyclic boronic acid/ester (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst (0.05 eq) under the inert atmosphere.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: In Vitro Biochemical Kinase Inhibition Assay

This protocol outlines a general method for determining the IC50 value of a synthesized compound against a target kinase using a luminescence-based ATP detection assay.

Kinase_Assay_Workflow start Prepare Reagents: - Kinase, Substrate, ATP - Test Compound Dilutions plate Dispense into 384-well Plate: - Kinase, Substrate - Test Compound / DMSO Control start->plate initiate Initiate Reaction: Add ATP plate->initiate incubate Incubate at 30°C initiate->incubate detect Add Detection Reagent (e.g., ADP-Glo™) incubate->detect read Read Luminescence detect->read analyze Data Analysis: Calculate % Inhibition Determine IC50 read->analyze

Caption: Workflow for a Kinase Inhibition Assay.

Materials:

  • Purified recombinant kinase (e.g., JAK1)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compound derived from this compound

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add the kinase enzyme, substrate peptide, and assay buffer to the wells of a 384-well plate.

  • Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km value for the kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold is a proven and valuable component in the design of modern kinase inhibitors. Its successful incorporation into clinically approved drugs like Filgotinib highlights its potential for developing potent, selective, and bioavailable therapeutics. The synthetic and assay protocols provided herein offer a foundational framework for researchers to explore the potential of this scaffold in their own drug discovery programs. Further exploration of this chemical space is likely to yield novel inhibitors targeting a range of kinases implicated in human diseases.

Application Notes and Protocols: Synthetic Routes to Novel Derivatives of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide is a valuable scaffold in medicinal chemistry. The presence of a primary aromatic amine and a thiomorpholine 1,1-dioxide moiety makes it a versatile building block for creating a diverse range of novel derivatives. The sulfone group enhances the molecule's polarity and potential for hydrogen bonding, while the aromatic amine serves as a key handle for various synthetic modifications. These derivatives are explored for their potential as kinase inhibitors, antibacterial agents, and other therapeutic applications.

This document provides detailed protocols for the synthesis of the precursor, 4-(4-nitrophenyl)thiomorpholine, its subsequent reduction to the key amine intermediate, and further derivatization through common synthetic transformations such as N-alkylation and N-acylation.

Core Synthetic Pathways

The primary amino group of this compound is the main site for derivatization. Standard synthetic transformations can be employed to generate extensive libraries of compounds for structure-activity relationship (SAR) studies. The general approach involves a two-step synthesis of the core amine followed by functionalization.

  • Step 1: N-Arylation. Synthesis of the nitro-precursor, 4-(4-nitrophenyl)thiomorpholine, typically via nucleophilic aromatic substitution (SNA_r_) of an activated nitro-aryl halide with thiomorpholine.[1]

  • Step 2: Reduction. Conversion of the nitro group to the primary amine to yield the key intermediate, 4-(4-aminophenyl)thiomorpholine. This is commonly achieved through catalytic hydrogenation.[2][3]

  • Step 3: Derivatization. Functionalization of the primary amine via reactions such as N-alkylation, N-acylation, or N-sulfonylation to produce novel derivatives.

G cluster_0 Precursor Synthesis cluster_1 Derivatization A 4-Fluoronitrobenzene + Thiomorpholine B 4-(4-Nitrophenyl)thiomorpholine A->B SNA_r_ C 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide (Core Intermediate) B->C Reduction + Oxidation D N-Alkyl Derivatives C->D R-X, Base E N-Acyl Derivatives C->E RCOCl or (RCO)2O F N-Sulfonyl Derivatives C->F RSO2Cl, Base

Caption: General synthetic strategy for derivatives of this compound.

Data Presentation: Summary of Key Reactions

The following tables summarize quantitative data for the key synthetic steps.

Table 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine

Reactant 1 Reactant 2 Base Solvent Temp (°C) Time (h) Yield (%) Reference

| 4-Fluoronitrobenzene | Thiomorpholine | Triethylamine | Acetonitrile | 85 | 12 | 95 |[1] |

Table 2: N-Alkylation of Aminophenyl Derivatives (Adapted from a Morpholinone Analog)

Amine Substrate Alkylating Agent Base Solvent Temp (°C) Time (h) Yield (%) Reference
4-(4-Aminophenyl)morpholin-3-one Bromoethane K₂CO₃ DMF 50 22-24 17.5 [4]

| 4-(4-Aminophenyl)morpholin-3-one | (S)-N-(2,3-Epoxypropyl)phthalimide | - | Ethanol:Water (9:1) | Reflux | 12-14 | 81.6 |[4] |

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine

This protocol is based on the nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine.[1]

Materials:

  • Thiomorpholine (10 mmol)

  • Triethylamine (50 mmol)

  • 4-Fluoronitrobenzene (10 mmol)

  • Acetonitrile (15 mL)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a 50 mL flask equipped with a reflux condenser, add thiomorpholine (1 mL, 10 mmol) and triethylamine (7 mL, 50 mmol).

  • Dissolve 4-fluoronitrobenzene (10 mmol) in 15 mL of acetonitrile and add it to the flask.

  • Stir the reaction mixture and heat to 85 °C for 12 hours.

  • After cooling to room temperature, add 50 mL of deionized water.

  • Extract the mixture with ethyl acetate (3 x 60 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the product, 4-(4-nitrophenyl)thiomorpholine. The reported yield is 95%.[1]

Protocol 2: Synthesis of this compound

This protocol involves two key steps: the oxidation of the thiomorpholine sulfur atom to a sulfone, followed by the reduction of the nitro group. The oxidation can be performed using an oxidizing agent like potassium permanganate, as suggested by related syntheses.[5] The reduction is a standard catalytic hydrogenation.[3]

Part A: Oxidation to 4-(4-Nitrophenyl)thiomorpholine 1,1-Dioxide

Materials:

  • 4-(4-Nitrophenyl)thiomorpholine (from Protocol 1)

  • Potassium permanganate (KMnO₄)

  • Water

Procedure:

  • Dissolve 4-(4-nitrophenyl)thiomorpholine in a suitable solvent mixture, such as water/acetone.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of potassium permanganate portion-wise, maintaining the temperature between 20-25 °C.[5]

  • After the addition is complete, allow the reaction to stir at 35-40 °C until completion (monitored by TLC).[5]

  • Quench the reaction with a suitable reducing agent (e.g., sodium bisulfite) to remove excess KMnO₄.

  • Filter the mixture to remove manganese dioxide.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the sulfone product.

Part B: Reduction to this compound

Materials:

  • 4-(4-Nitrophenyl)thiomorpholine 1,1-Dioxide (from Part A)

  • Palladium on carbon (5% Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Add the 4-(4-nitrophenyl)thiomorpholine 1,1-dioxide and ethanol to a reaction flask suitable for hydrogenation.[3]

  • Add 5% Pd/C catalyst to the mixture.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr shaker).

  • Stir the reaction vigorously overnight at room temperature.[3]

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the target compound, this compound. A yield of 94.9% was reported for a similar reduction.[3]

Protocol 3: General Protocol for N-Acylation

This protocol describes a general method for acylating the primary amine of the core intermediate with an acyl chloride.

G A Weigh Reactants: - this compound - Base (e.g., Pyridine or Et3N) - Anhydrous Solvent (e.g., DCM) B Dissolve amine and base in solvent under N2. Cool to 0 °C. A->B C Slowly add Acyl Chloride (dissolved in solvent) dropwise to the cooled solution. B->C D Reaction Monitoring: Allow to warm to RT. Stir for 2-16 h. Monitor by TLC or LC-MS. C->D E Aqueous Workup: - Quench with water or sat. NaHCO3. - Separate organic layer. D->E If reaction is complete F Extraction: Extract aqueous layer with DCM (2x). E->F G Drying and Concentration: - Combine organic layers. - Dry over Na2SO4. - Concentrate in vacuo. F->G H Purification: - Column Chromatography (Silica Gel) or - Recrystallization G->H I Characterization: - NMR, MS, HRMS - Purity by HPLC H->I

Caption: Experimental workflow for a typical N-Acylation reaction.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride or anhydride (1.1 eq)

  • Tertiary amine base (e.g., triethylamine or pyridine, 1.5 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add the base and stir the solution.

  • If using an acyl chloride, cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (dissolved in a small amount of the solvent) to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-acyl derivative.

References

Application Notes and Protocols for the Quantification of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide is a chemical compound with potential applications in pharmaceutical and materials science. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Physicochemical Properties

PropertyValue
Chemical Name This compound
Synonyms 4-(1,1-Dioxo-thiomorpholin-4-yl)-phenylamine
CAS Number 105297-10-7[1]
Molecular Formula C10H14N2O2S[1]
Molecular Weight 226.29 g/mol [1]
Appearance Off-white to pale yellow crystalline powder
Melting Point Approximately 194°C[2]
Solubility Soluble in methanol, acetonitrile, and DMSO. Sparingly soluble in water.

Analytical Methods

A summary of the recommended analytical methods for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of parent and daughter ions.Measurement of UV absorbance of the analyte in solution.
Linearity Range 1 - 200 µg/mL0.1 - 1000 ng/mL5 - 50 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mL~1.5 µg/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mL~5 µg/mL
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Primary Application Routine quality control, purity assessment, and content uniformity.Bioanalysis (plasma, urine), trace-level impurity analysis.Quick estimation, in-process checks (for pure substance).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substance and formulated products.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    10.0 10 90
    12.0 10 90
    12.1 90 10

    | 15.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to obtain concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation:

    • Bulk Drug: Accurately weigh about 25 mg of the sample, dissolve, and dilute to 25 mL with methanol. Further dilute an aliquot with the mobile phase to fall within the calibration range.

    • Formulated Product: Weigh and finely powder a representative sample of the formulation. Extract a quantity of powder equivalent to about 25 mg of the active ingredient with methanol using sonication. Centrifuge or filter the extract and dilute an aliquot with the mobile phase to a suitable concentration.

3. System Suitability:

  • Inject five replicate injections of a working standard solution (e.g., 50 µg/mL).

  • The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

4. Analysis and Calculation:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample preparations from the calibration curve.

  • Calculate the amount of this compound in the sample.

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc Prepare inject Injection of Samples and Standards hplc->inject Equilibrate sep Chromatographic Separation inject->sep Analyze detect UV Detection at 254 nm sep->detect data Data Acquisition and Processing detect->data quant Quantification using Calibration Curve data->quant

Caption: HPLC-UV Experimental Workflow.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma and urine.

Experimental Protocol

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    2.0 5 95
    2.5 5 95
    2.6 95 5

    | 4.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2. Mass Spectrometer Settings:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z 227.1

  • Product Ions (Q3): m/z 106.1 (Quantifier), m/z 120.1 (Qualifier)

  • Collision Energy and other parameters: To be optimized for the specific instrument.

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): As described in the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 acetonitrile:water to obtain concentrations from 0.1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended. If unavailable, a structurally similar compound can be used. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of the IS working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

4. Analysis and Calculation:

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.

  • Determine the concentration of the analyte in the samples from the calibration curve.

LCMS_Workflow sample Biological Sample Collection spike Spike with Internal Standard sample->spike extract Protein Precipitation / Extraction spike->extract lc_sep LC Separation extract->lc_sep Inject Supernatant ionize Electrospray Ionization (ESI+) lc_sep->ionize mrm MRM Analysis (Q1 -> Q3) ionize->mrm quant Quantification mrm->quant

Caption: LC-MS/MS Bioanalytical Workflow.

Method 3: UV-Vis Spectrophotometry

This is a simple and rapid method suitable for the quantification of the pure substance or in simple formulations without interfering excipients.

Experimental Protocol

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

2. Preparation of Solutions:

  • Solvent: Methanol.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (5, 10, 20, 30, 40, 50 µg/mL) by diluting the stock solution with methanol.

  • Sample Preparation: Prepare a sample solution in methanol with a concentration expected to be within the calibration range.

3. Procedure:

  • Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution from 200 to 400 nm against a methanol blank. The λmax is expected to be around 254 nm.

  • Measure the absorbance of the standard and sample solutions at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the sample from the calibration curve.

UVVis_Workflow prep Prepare Standard and Sample Solutions scan Determine λmax prep->scan measure Measure Absorbance of Standards and Samples scan->measure at λmax plot Plot Calibration Curve (Absorbance vs. Conc.) measure->plot calc Calculate Sample Concentration plot->calc

Caption: UV-Vis Spectrophotometry Workflow.

Disclaimer

The methods described in this document are intended as a starting point for analytical method development. It is essential to validate the chosen method according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) for its intended purpose. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.

References

Application Notes and Protocols for In Vitro Assay Development Using 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide is a synthetic organic compound with potential applications in drug discovery. Its structural similarity to known kinase inhibitors and anti-inflammatory agents suggests its potential as a modulator of key signaling pathways implicated in various diseases. The thiomorpholine dioxide moiety can influence solubility and metabolic stability, making it an interesting scaffold for medicinal chemistry.[1][2] These application notes provide detailed protocols for developing in vitro assays to characterize the biological activity of this compound, focusing on two potential applications: kinase inhibition and anti-inflammatory effects.

Potential Applications & Assay Strategies

Based on the chemical structure and data from related compounds, two primary areas of investigation are proposed for this compound:

  • Kinase Inhibition: The aminophenyl group is a common feature in many kinase inhibitors. Assays will focus on quantifying the compound's ability to inhibit the activity of a specific kinase.

  • Anti-inflammatory Activity: Related thiomorpholine compounds have demonstrated anti-inflammatory properties. Assays will be designed to measure the compound's ability to suppress inflammatory responses in a cellular context, potentially through pathways like Toll-like receptor (TLR) signaling.

Application 1: Kinase Inhibitor Screening

Objective:

To determine if this compound can inhibit the activity of a specific protein kinase (e.g., a tyrosine kinase or a serine/threonine kinase) in a biochemical assay format.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a common and robust method for measuring kinase activity.

Materials:

  • This compound (dissolved in DMSO)

  • Recombinant active kinase

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)

  • HTRF detection reagents:

    • Europium-labeled anti-phospho-substrate antibody

    • Streptavidin-XL665

  • Stop solution (e.g., 100 mM EDTA in assay buffer)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Dispense_Compound Dispense compound dilutions into assay plate Compound_Prep->Dispense_Compound Reagent_Prep Prepare Kinase/Substrate and ATP solutions Add_Kinase_Substrate Add Kinase/Substrate mix Reagent_Prep->Add_Kinase_Substrate Dispense_Compound->Add_Kinase_Substrate Incubate1 Incubate briefly Add_Kinase_Substrate->Incubate1 Add_ATP Add ATP to start reaction Incubate1->Add_ATP Incubate2 Incubate at RT Add_ATP->Incubate2 Add_Stop Add Stop Solution/Detection Reagents Incubate2->Add_Stop Incubate3 Incubate at RT Add_Stop->Incubate3 Read_Plate Read plate on HTRF reader Incubate3->Read_Plate Calculate_Ratio Calculate HTRF ratio Read_Plate->Calculate_Ratio Plot_Curve Plot dose-response curve Calculate_Ratio->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for the HTRF Kinase Inhibition Assay.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 10 mM stock.

  • Assay Plate Preparation: Dispense 50 nL of each compound dilution into a 384-well assay plate. Include wells for positive control (DMSO only) and negative control (no kinase).

  • Kinase Reaction:

    • Add 5 µL of the kinase/biotinylated substrate solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of ATP solution to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of the HTRF detection reagent mix (containing Europium-labeled antibody and Streptavidin-XL665 in stop solution) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (Europium emission) and 665 nm (XL665 emission).

  • Data Analysis:

    • Calculate the HTRF ratio: (665 nm reading / 620 nm reading) * 10,000.

    • Normalize the data using the positive and negative controls.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Presentation:

Table 1: Kinase Inhibition by this compound

Kinase TargetIC₅₀ (µM)Hill Slope
Kinase A0.581.10.99
Kinase B12.30.90.98
Kinase C> 50N/AN/A

Application 2: Anti-inflammatory Activity Screening

Objective:

To evaluate the ability of this compound to suppress the production of pro-inflammatory cytokines (e.g., TNF-α) in a cell-based assay using a Toll-like receptor 4 (TLR4) agonist like lipopolysaccharide (LPS).

Signaling Pathway Diagram:

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NFkB_IkB NF-κB/IκB IKK_Complex->NFkB_IkB NFkB NF-κB (active) NFkB_IkB->NFkB Nucleus Nucleus NFkB->Nucleus TNFa_Gene TNF-α Gene Transcription TNFa_Protein TNF-α Protein TNFa_Gene->TNFa_Protein Compound 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide Compound->Inhibition NFkB_in_Nucleus NF-κB NFkB_in_Nucleus->TNFa_Gene

Caption: Simplified TLR4 to NF-κB signaling pathway.

Experimental Protocol: Cellular TNF-α ELISA

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Workflow Diagram:

G cluster_culture Cell Culture & Differentiation cluster_treatment Compound Treatment & Stimulation cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed THP-1 cells Differentiate Differentiate with PMA Seed_Cells->Differentiate Pretreat Pre-treat with compound dilutions Differentiate->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 6-18 hours Stimulate->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Measure_Viability Measure cell viability (parallel plate) Incubate->Measure_Viability Perform_ELISA Perform TNF-α ELISA Collect_Supernatant->Perform_ELISA Calculate_Concentration Calculate TNF-α concentration Perform_ELISA->Calculate_Concentration Normalize_Data Normalize to viability Measure_Viability->Normalize_Data Calculate_Concentration->Normalize_Data Determine_IC50 Determine IC50 value Normalize_Data->Determine_IC50

Caption: Workflow for the Cellular Anti-inflammatory Assay.

Procedure:

  • Cell Culture and Differentiation:

    • Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

    • Wash the cells with fresh medium and allow them to rest for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the medium from the cells and add 100 µL of the compound dilutions.

    • Incubate for 1 hour at 37°C.

  • LPS Stimulation:

    • Add 10 µL of LPS solution to a final concentration of 100 ng/mL to all wells except the vehicle control.

    • Incubate for 18 hours at 37°C.

  • TNF-α Measurement:

    • Centrifuge the plate and collect the supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assay (Parallel Plate):

    • Set up a parallel plate under the same conditions.

    • After the 18-hour incubation, measure cell viability using a reagent like CellTiter-Glo® to ensure the observed effects are not due to cytotoxicity.

  • Data Analysis:

    • Calculate the concentration of TNF-α from the ELISA standard curve.

    • Normalize the TNF-α production to the cell viability data.

    • Plot the normalized TNF-α concentration against the logarithm of the compound concentration and determine the IC₅₀ value.

Hypothetical Data Presentation:

Table 2: Anti-inflammatory Activity of this compound

ParameterResult
TNF-α Inhibition IC₅₀ (µM)2.5
Cytotoxicity CC₅₀ (µM)> 100
Selectivity Index (CC₅₀/IC₅₀)> 40

Conclusion

These protocols provide a robust framework for the initial in vitro characterization of this compound. The kinase inhibition assay will help determine its potential as an anti-cancer or anti-proliferative agent, while the cellular anti-inflammatory assay will elucidate its potential for treating inflammatory conditions. Positive results from these assays would warrant further investigation into the specific molecular targets and mechanisms of action. It is crucial to perform these assays with appropriate controls and to confirm any findings with secondary, more complex assay systems.[3][4]

References

Application Notes and Protocols for Cell-Based Assays Involving 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide is an organic building block recognized for its utility in medicinal chemistry.[1][2] It serves as a key intermediate in the synthesis of a variety of bioactive compounds, including kinase inhibitors and agents with potential anti-inflammatory properties.[2][3] The thiomorpholine 1,1-dioxide moiety is a notable feature, with the sulfur atom potentially increasing lipophilicity and providing a site for metabolic oxidation.[2] While specific cell-based assay data for this compound is not extensively published, its structural motifs suggest potential applications in cancer research and immunology.

This document provides detailed application notes and protocols for hypothetical cell-based assays to evaluate derivatives of this compound in two key areas: kinase inhibition and modulation of inflammatory signaling pathways.

Application Note 1: Evaluation of Kinase Inhibitory Activity

Hypothetical Application:

A novel derivative of this compound, designated Compound-X, was synthesized to target a specific serine/threonine kinase implicated in proliferative diseases. A cell-based assay was performed to determine the potency of Compound-X in inhibiting the target kinase within a cellular environment.

Data Summary:

The inhibitory activity of Compound-X was assessed using a luminescence-based kinase activity assay in a human cancer cell line overexpressing the target kinase. The results are summarized in the table below.

Concentration of Compound-X (nM)Kinase Activity (Relative Luminescence Units)% Inhibition
0 (Vehicle Control)125,8000
1113,22010
1088,06030
5062,90050
10037,74070
50012,58090
10006,29095
Experimental Protocol: Cell-Based Kinase Inhibition Assay (Luminescence)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase in a cellular context.

Materials:

  • Human cancer cell line overexpressing the target kinase

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound (Compound-X) dissolved in DMSO

  • Kinase activity luminescent assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well microplates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture the cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of Compound-X in cell culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

    • Incubate the plate for the desired treatment time (e.g., 2 hours) at 37°C and 5% CO2.

  • Kinase Activity Measurement:

    • Equilibrate the plate and the kinase activity reagent to room temperature.

    • Add 100 µL of the kinase activity reagent to each well.

    • Mix the contents by gentle shaking on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence in each well using a luminometer.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams:

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Signal Kinase_B Target Kinase (e.g., Ser/Thr Kinase) Kinase_A->Kinase_B Activates Substrate Substrate Protein Kinase_B->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Transcription Gene Transcription Phospho_Substrate->Transcription Proliferation Cell Proliferation Transcription->Proliferation CompoundX Compound-X CompoundX->Kinase_B Inhibits experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Compound-X (Serial Dilutions) Incubate_24h->Add_Compound Incubate_2h Incubate for 2h Add_Compound->Incubate_2h Add_Reagent Add Kinase-Glo® Reagent Incubate_2h->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Calculate_Inhibition Calculate % Inhibition Measure_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 tlr4_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4/MD2/CD14 Complex MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Transcription Gene Transcription NFkB_nuc->Transcription TNFa TNF-α Production Transcription->TNFa LPS LPS LPS->TLR4 Binds CompoundY Compound-Y CompoundY->MyD88 Inhibits elisa_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Macrophages in 24-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Pretreat_Compound Pre-treat with Compound-Y (1h) Incubate_24h->Pretreat_Compound Stimulate_LPS Stimulate with LPS (18-24h) Pretreat_Compound->Stimulate_LPS Collect_Supernatant Collect Supernatant Stimulate_LPS->Collect_Supernatant Perform_ELISA Perform TNF-α ELISA Collect_Supernatant->Perform_ELISA Calculate_Concentration Calculate TNF-α Concentration Perform_ELISA->Calculate_Concentration Determine_IC50 Determine IC50 Calculate_Concentration->Determine_IC50

References

Application Notes and Protocols for the Scalable Synthesis of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(4-Aminophenyl)thiomorpholine 1,1-dioxide is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motif is found in compounds developed as kinase inhibitors, reverse transcriptase inhibitors, and antimycobacterial agents. The thiomorpholine 1,1-dioxide moiety imparts specific physicochemical properties, such as increased lipophilicity and metabolic stability, making it an attractive component in drug design. This document provides detailed protocols for the laboratory- and pilot-scale synthesis of this compound, focusing on a robust and scalable two-step process involving N-arylation followed by reduction.

Overall Synthesis Strategy

The most common and scalable approach for the synthesis of this compound involves a two-step sequence:

  • Step 1: N-Arylation of Thiomorpholine 1,1-Dioxide. This step involves the nucleophilic aromatic substitution reaction between thiomorpholine 1,1-dioxide and an activated nitroaromatic compound, typically 4-fluoronitrobenzene or 4-chloronitrobenzene, to produce 4-(4-nitrophenyl)thiomorpholine 1,1-dioxide.

  • Step 2: Reduction of the Nitro Group. The nitro intermediate is then reduced to the corresponding amine, this compound, most commonly via catalytic hydrogenation.

This strategy is advantageous for scale-up due to the availability of starting materials and the generally high-yielding nature of each step.

Experimental Protocols

Step 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine 1,1-Dioxide

This protocol details the nucleophilic aromatic substitution reaction to form the nitro-intermediate.

Materials:

  • Thiomorpholine 1,1-dioxide

  • 4-Fluoronitrobenzene

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile or Dimethylformamide (DMF)

  • Deionized Water

  • Brine solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Reaction vessel with overhead stirrer, condenser, and nitrogen inlet

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add thiomorpholine 1,1-dioxide (1.0 equivalent) and the chosen solvent (Acetonitrile or DMF, approximately 5-10 volumes relative to the limiting reagent).

  • Addition of Base: Add the base, either triethylamine (1.2 equivalents) or potassium carbonate (1.5 equivalents), to the suspension. Stir the mixture at room temperature for 15-20 minutes.

  • Addition of Aryl Halide: Slowly add a solution of 4-fluoronitrobenzene (1.05 equivalents) in the reaction solvent to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature, monitoring the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using DMF, dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).

    • If using acetonitrile, concentrate the mixture under reduced pressure. Take up the residue in ethyl acetate and wash with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product.

  • Purification: The crude 4-(4-nitrophenyl)thiomorpholine 1,1-dioxide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford a pale yellow solid.

Quantitative Data for Step 1:

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Thiomorpholine 1,1-Dioxide10.0 g1.0 kg
4-Fluoronitrobenzene11.4 g (1.05 eq)1.14 kg (1.05 eq)
Base (K₂CO₃)15.3 g (1.5 eq)1.53 kg (1.5 eq)
Solvent (DMF)100 mL10 L
Reaction Temperature90 °C90-95 °C
Reaction Time6 hours6-8 hours
Typical Yield 85-95% 80-90%
Purity (HPLC) >98% >97%
Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group to the desired amine.

Materials:

  • 4-(4-Nitrophenyl)thiomorpholine 1,1-dioxide

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas source (balloon or hydrogenation reactor)

  • Celite® or other filtration aid

  • Rotary evaporator

  • Hydrogenation vessel

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve or suspend 4-(4-nitrophenyl)thiomorpholine 1,1-dioxide (1.0 equivalent) in a suitable solvent such as ethanol or methanol (10-20 volumes).

  • Catalyst Addition: Carefully add palladium on carbon (5% or 10% w/w, typically 1-5 mol% of Pd) to the mixture under a nitrogen atmosphere.

  • Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 bar) and stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC, HPLC, or by observing hydrogen uptake. The reaction is typically complete in 2-6 hours.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (ethanol or methanol).

    • Combine the filtrates and concentrate under reduced pressure on a rotary evaporator.

  • Purification: The resulting crude this compound is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or isopropanol to yield an off-white to pale solid.

Quantitative Data for Step 2:

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
4-(4-Nitrophenyl)thiomorpholine 1,1-Dioxide10.0 g1.0 kg
Catalyst (10% Pd/C)0.5 g50 g
Solvent (Ethanol)150 mL15 L
Hydrogen Pressure1 atm (balloon)3-4 bar
Reaction TemperatureRoom Temperature25-30 °C
Reaction Time4 hours4-6 hours
Typical Yield 90-98% 85-95%
Purity (HPLC) >99% >98.5%

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Nitro Reduction A Thiomorpholine 1,1-Dioxide E Reaction at 80-100 °C A->E B 4-Fluoronitrobenzene B->E C Base (K2CO3) C->E D Solvent (DMF) D->E F Work-up & Purification E->F G 4-(4-Nitrophenyl)thiomorpholine 1,1-Dioxide F->G H 4-(4-Nitrophenyl)thiomorpholine 1,1-Dioxide K Hydrogenation H->K I H2, Pd/C I->K J Solvent (Ethanol) J->K L Filtration & Concentration K->L M This compound L->M Logical_Relationships cluster_inputs Inputs cluster_process Process Parameters cluster_outputs Outputs Starting Materials Starting Materials Temperature Temperature Starting Materials->Temperature influences Reagents Reagents Reaction Time Reaction Time Reagents->Reaction Time affects Solvents Solvents Yield Yield Solvents->Yield impacts Catalyst Catalyst Catalyst->Reaction Time determines Temperature->Yield affects Pressure Pressure Pressure->Yield affects (for hydrogenation) Purity Purity Reaction Time->Purity can affect Final Product Final Product Purity->Final Product Yield->Final Product Byproducts Byproducts

Application Notes and Protocols: 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide as a Scaffold for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. While not typically employed as a direct chemical probe, its true value lies in its role as a key structural motif and starting material for the synthesis of potent and selective kinase inhibitors. The inherent chemical properties of the thiomorpholine 1,1-dioxide group, including its polarity and ability to form hydrogen bonds, combined with the reactive aniline moiety, make it an ideal scaffold for generating libraries of compounds for high-throughput screening and lead optimization.

These application notes provide a comprehensive overview of the properties of this compound and detail its application as a foundational scaffold for the development of targeted chemical probes, particularly for the kinase family of enzymes. The protocols outlined below offer a generalized workflow for synthesizing and screening derivative compounds to identify novel chemical probes for biological research and drug development.

Chemical Properties and Data Presentation

The utility of this compound as a scaffold is underpinned by its distinct physicochemical characteristics. The sulfone group imparts polarity and potential for hydrogen bonding, while the aromatic amine serves as a key handle for a variety of chemical modifications.

PropertyValueReference
Molecular Formula C₁₀H₁₄N₂O₂STCI America, AMI Scientific.[1]
Molecular Weight 226.30 g/mol TCI America, AMI Scientific.[1]
CAS Number 105297-10-7TCI America, AMI Scientific.[1]
Appearance Off-white to light yellow crystalline powderTCI America
Solubility Soluble in DMSO and MethanolGeneral knowledge from chemical supplier data
Purity Typically >98%TCI America

Conceptual Framework for Chemical Probe Development

The overarching strategy for utilizing this compound as a scaffold for probe development involves its elaboration into a library of diverse chemical entities. These derivatives can then be screened against a biological target of interest, such as a specific kinase, to identify a compound with the desired potency, selectivity, and cellular activity to be designated as a chemical probe.

G A 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide (Scaffold) B Library Synthesis (e.g., Amide Coupling, Sulfonylation) A->B Derivatization C Biochemical Screening (e.g., Kinase Assay) B->C Compound Library D Hit Identification C->D Potency & Selectivity Data E Lead Optimization (SAR Studies) D->E Structure-Activity Relationship F Chemical Probe Candidate E->F G Cell-Based Assays (Target Engagement & Phenotypic Effects) F->G Cellular Evaluation H Validated Chemical Probe G->H Validation

Caption: Workflow for developing a chemical probe starting from the this compound scaffold.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a common method for the synthesis of the parent scaffold, which typically involves the reduction of a nitro-precursor.

Materials:

  • 4-(4-Nitrophenyl)thiomorpholine 1,1-dioxide

  • Palladium on carbon (10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite)

  • Rotary evaporator

Procedure:

  • In a suitable reaction flask, dissolve 4-(4-nitrophenyl)thiomorpholine 1,1-dioxide in methanol or ethanol.

  • Carefully add a catalytic amount of 10% palladium on carbon to the solution.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with additional solvent (methanol or ethanol).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Library Synthesis via Amide Coupling

This protocol provides a general method for creating a library of amide derivatives from the scaffold, a common strategy for exploring the chemical space around a kinase ATP-binding site.

Materials:

  • This compound

  • A diverse set of carboxylic acids (R-COOH)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

  • Reaction vials or multi-well plate

  • Stirring apparatus

  • Purification system (e.g., preparative HPLC)

Procedure:

  • In separate reaction vials, dissolve a carboxylic acid from your library in the chosen anhydrous solvent.

  • To each vial, add the coupling agent and the organic base.

  • Allow the activation of the carboxylic acid to proceed for a few minutes at room temperature.

  • Add a solution of this compound in the same solvent to each reaction vial.

  • Allow the reactions to stir at room temperature overnight.

  • Monitor the progress of each reaction by LC-MS.

  • Upon completion, quench the reactions (e.g., with water) and extract the products with a suitable organic solvent.

  • Purify the individual library members using an appropriate method, such as preparative HPLC, to obtain the desired amide derivatives.

G cluster_0 Amide Library Synthesis A 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide D Amide Product Library A->D B Carboxylic Acid Library (R1-COOH, R2-COOH, ... Rn-COOH) B->D C Coupling Reagents (HATU, DIPEA) C->D G cluster_0 Kinase Signaling Cascade Upstream Upstream Signal Kinase Protein Kinase Upstream->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Cellular Response PhosphoSubstrate->Downstream Inhibitor Probe Derived from 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide Scaffold Inhibitor->Kinase

References

Application Notes and Protocols for In Vivo Studies of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide is a synthetic compound with potential applications in pharmaceutical research, particularly in the development of kinase inhibitors.[1][2] Its structure, featuring a thiomorpholine dioxide and an aminophenyl group, suggests it may act as a scaffold for targeted therapies.[2] Successful in vivo evaluation is a critical step in the preclinical development of this and similar compounds.[3][4] These application notes provide a comprehensive guide to the formulation and administration of this compound for animal studies, along with protocols for preliminary pharmacokinetic, toxicity, and efficacy assessments.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is essential for developing a suitable in vivo formulation.[5]

PropertyValueSource
CAS Number 105297-10-7[6][7]
Molecular Formula C₁₀H₁₄N₂O₂S[7]
Molecular Weight 226.29 g/mol [7]
Appearance Crystalline Powder[7]
Melting Point 194°C[7]
Boiling Point 85°C at 15 mm Hg (lit.)[6]
Density 1.517 g/mL at 25°C (lit.)[6]
Solubility Poor aqueous solubility is anticipated based on the chemical structure.Inferred
pKa The aminophenyl group suggests weakly basic properties.Inferred

Formulation Strategies for In Vivo Administration

Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed to ensure accurate and consistent dosing in animal models.[8] The choice of vehicle is critical and depends on the route of administration, the required dose, and potential vehicle-induced toxicity.[5][9][10]

Formulation StrategyDescriptionAdvantagesDisadvantages
Aqueous Suspension The compound is suspended in an aqueous vehicle, often with a suspending agent like methylcellulose (MC) or carboxymethylcellulose (CMC), and a surfactant like Tween 80.[8]Suitable for oral administration of insoluble compounds.[8]Risk of non-uniform dosing if not properly homogenized.[8]
Co-solvent System The compound is first dissolved in a water-miscible organic solvent (e.g., DMSO, PEG 400) and then diluted with an aqueous solution (e.g., saline, PBS).[5][10]Simple to prepare and can achieve higher concentrations.[8]Organic solvents can cause toxicity or irritation at high concentrations.[5][10]
Cyclodextrin Complexation The compound forms an inclusion complex with a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD), which enhances its aqueous solubility.[5][8]Can significantly increase solubility and stability.[8]Cyclodextrins may have their own pharmacological effects.[8]
Lipid-based Formulation The compound is dissolved or suspended in oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).Can enhance oral bioavailability for lipophilic compounds.[8]More complex to formulate and characterize.[8]

Experimental Protocols

The following are generalized protocols for the in vivo evaluation of this compound. Specific parameters such as animal strain, cell lines, and dosing regimens should be optimized based on the research question and preliminary data.

Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage

This protocol describes the preparation of a 10 mg/mL suspension of this compound.

Materials:

  • This compound

  • 0.5% (w/v) Methylcellulose (MC) in sterile water

  • 0.2% (v/v) Tween 80 in sterile water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinders and beakers

Procedure:

  • Weigh the required amount of this compound.

  • In a mortar, add a small volume of the 0.2% Tween 80 solution to the compound to form a paste.[8]

  • Gradually add the 0.5% MC solution while triturating to achieve a uniform suspension.[8]

  • Transfer the suspension to a beaker with a magnetic stir bar.

  • Continue stirring for at least 30 minutes to ensure homogeneity.

  • Maintain continuous stirring during dosing to prevent settling.

Protocol 2: Maximum Tolerated Dose (MTD) Study

The objective of this study is to determine the highest dose of the compound that does not cause unacceptable toxicity.[3]

Animal Model:

  • Nude mice (n=3-5 per group)[3]

Dosing:

  • Administer escalating doses of this compound daily for 14 days.[3]

  • Include a vehicle control group.[3]

Monitoring:

  • Record body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur), and food/water intake daily.[3]

  • The MTD is often defined as the dose that results in no more than a 10-20% loss of body weight and no mortality.[11]

Protocol 3: Pharmacokinetic (PK) Study

This study aims to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.[4]

Animal Model:

  • Nude mice or Sprague-Dawley rats (n=3 per time point)

Procedure:

  • Administer a single dose of the formulated compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Collect blood samples at specified time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.[3]

  • Process blood samples to plasma and analyze for drug concentration using a validated analytical method (e.g., LC-MS/MS).

Data Analysis:

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[3]

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound.[3][12]

Materials:

  • A human cancer cell line with a known activated target pathway.[3]

  • Immunocompromised mice (e.g., nude or NOD/SCID).[3]

  • Matrigel (or a similar basement membrane matrix).[12]

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells mixed with Matrigel into the flank of each mouse.[3][12]

  • Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, different doses of the compound, positive control).[3][12]

  • Administer the formulation daily (or as determined by PK data) via the appropriate route.[3]

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.[3]

  • Endpoint: At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.[12]

Data Presentation

Quantitative data from the in vivo studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Example Pharmacokinetic Parameters

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Half-life (h)
10 (IV)12000.0825003.5
50 (PO)8001.040004.2

Table 2: Example Maximum Tolerated Dose (MTD) Results

Dose (mg/kg/day)Mean Body Weight Change (%)MortalityClinical Signs of Toxicity
Vehicle+40/5None
50+20/5None
150-70/5Mild lethargy
300-181/5Severe lethargy, ruffled fur

Table 3: Example Xenograft Efficacy Data

Treatment GroupFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle1600 ± 280N/A+5
Compound (30 mg/kg)850 ± 16047-2
Compound (100 mg/kg)320 ± 11080-8
Positive Control450 ± 13072-6

Visualizations

Diagrams created using Graphviz to illustrate workflows and potential signaling pathways.

G cluster_formulation Formulation Workflow A Weigh Compound C Create Paste with Surfactant A->C B Prepare Vehicle (e.g., 0.5% MC, 0.2% Tween 80) D Gradually Add Vehicle B->D C->D E Homogenize (Stir/Sonicate) D->E F Administer to Animal E->F

Caption: Workflow for preparing an aqueous suspension.

G cluster_xenograft In Vivo Xenograft Efficacy Workflow A Implant Tumor Cells B Tumor Growth to Palpable Size A->B C Randomize Mice into Groups B->C D Daily Dosing (Vehicle/Compound) C->D E Monitor Tumor Volume & Body Weight D->E F Endpoint Analysis E->F

Caption: Workflow for an in vivo xenograft study.

G cluster_pathway Hypothetical Kinase Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 4-(4-Aminophenyl) thiomorpholine 1,1-Dioxide Inhibitor->RAF

Caption: A hypothetical signaling pathway targeted by the compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in optimizing your synthetic procedures and improving yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its intermediates.

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the synthesis of 4-(4-nitrophenyl)thiomorpholine 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient base or solvent. 4. Impure starting materials.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1] 2. Optimize the reaction temperature. Heating is often required, for instance, to 85°C in acetonitrile.[2] 3. Screen different bases (e.g., triethylamine, potassium carbonate) and solvents (e.g., acetonitrile, DMF).[2][3] 4. Ensure the purity of 4-halonitrobenzene and thiomorpholine.
Low yield during the reduction of the nitro group 1. Inactive hydrogenation catalyst (e.g., Pd/C). 2. Inefficient reducing agent. 3. Suboptimal reaction conditions (temperature, pressure).1. Use a fresh batch of catalyst or increase catalyst loading.[1] 2. Consider alternative reducing agents like sodium dithionite or catalytic hydrogenation. 3. Optimize hydrogen pressure and reaction temperature for catalytic hydrogenation.
Low yield in the oxidation of the thiomorpholine sulfur 1. Incomplete oxidation. 2. Over-oxidation or side reactions. 3. Inappropriate choice of oxidizing agent.1. Extend the reaction time or increase the stoichiometry of the oxidizing agent. Monitor via TLC. 2. Control the reaction temperature carefully, as oxidation is exothermic. 3. Common oxidizing agents include hydrogen peroxide and potassium permanganate.[4] The choice may depend on the substrate and desired selectivity.
Difficulty in product purification 1. Presence of persistent impurities. 2. Product is an oil or difficult to crystallize. 3. Co-elution of product and impurities during chromatography.1. Utilize acid-base extraction to remove acidic or basic impurities.[1] 2. Attempt crystallization from various solvent systems.[1] If it fails, column chromatography is an alternative. 3. If using silica gel chromatography, consider switching to a different stationary phase like alumina or using a different solvent system.[1]
Formation of multiple side products 1. Reaction conditions are too harsh (e.g., high temperature). 2. Presence of reactive functional groups on starting materials.1. Attempt the reaction under milder conditions, such as a lower temperature.[5] 2. Use protecting groups for sensitive functionalities if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: A prevalent and effective method involves a multi-step synthesis:

  • Nucleophilic Aromatic Substitution: Reaction of a 4-halonitrobenzene (commonly 4-fluoronitrobenzene) with thiomorpholine to yield 4-(4-nitrophenyl)thiomorpholine.[2]

  • Reduction of the Nitro Group: The nitro group of 4-(4-nitrophenyl)thiomorpholine is then reduced to an amine to form 4-(4-aminophenyl)thiomorpholine.

  • Oxidation of the Sulfur Atom: The final step is the oxidation of the sulfur atom in the thiomorpholine ring to a sulfone, yielding the target compound, this compound.[4]

An alternative approach involves first oxidizing the thiomorpholine to thiomorpholine 1,1-dioxide, followed by N-arylation.

Q2: What are the critical parameters for optimizing the yield of the initial coupling reaction?

A2: The key parameters to optimize for the synthesis of 4-(4-nitrophenyl)thiomorpholine are the choice of base, solvent, and reaction temperature. Triethylamine in acetonitrile is a commonly used system, with heating to reflux often being necessary to drive the reaction to completion.[2] Other bases like potassium carbonate and solvents like DMF can also be effective.[3]

Q3: How can I purify the final product effectively?

A3: Purification of this compound, which is typically a solid, is often achieved through recrystallization from a suitable solvent or solvent mixture.[1] If recrystallization is challenging or impurities persist, column chromatography using silica gel or alumina can be employed.[1]

Q4: What are some common side reactions to be aware of?

A4: In the initial coupling step, diarylation or other side reactions can occur if the reaction conditions are not well-controlled. During the oxidation step, over-oxidation or degradation of the aromatic ring can happen with harsh oxidizing agents or at elevated temperatures. Careful control of stoichiometry and temperature is crucial.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine

This protocol is adapted from a known procedure for the synthesis of 4-(4-nitrophenyl)thiomorpholine.[2]

Materials:

  • 4-Fluoronitrobenzene

  • Thiomorpholine

  • Triethylamine (TEA)

  • Acetonitrile

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoronitrobenzene (10 mmol) in acetonitrile (15 mL).

  • Add thiomorpholine (10 mmol) to the solution.

  • Add triethylamine (50 mmol) to the reaction mixture.

  • Stir the mixture and heat it to 85°C for 12 hours.

  • After cooling to room temperature, add deionized water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 60 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified further by recrystallization or column chromatography.

Protocol 2: General Procedure for the Reduction of 4-(4-Nitrophenyl)thiomorpholine

Materials:

  • 4-(4-Nitrophenyl)thiomorpholine

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • Dissolve 4-(4-nitrophenyl)thiomorpholine in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield 4-(4-aminophenyl)thiomorpholine.

Protocol 3: General Procedure for the Oxidation to this compound

Materials:

  • 4-(4-Aminophenyl)thiomorpholine

  • Hydrogen peroxide (30% solution)

  • Acetic acid

Procedure:

  • Dissolve 4-(4-aminophenyl)thiomorpholine in acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide solution dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by adding a reducing agent like sodium sulfite solution.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • The product may precipitate upon neutralization and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4-(4-Nitrophenyl)thiomorpholine

EntryHalonitrobenzeneBaseSolventTemperature (°C)Time (h)Yield (%)Reference
14-FluoronitrobenzeneTriethylamineAcetonitrile851295[2]
24-Chloronitrobenzene-1-ButanolReflux--[2]
3p-Halonitrobenzene-Acetonitrile, THF, Toluene, DMF10-1200.5-24-[3]

Note: "-" indicates data not specified in the cited source.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Oxidation 4-Fluoronitrobenzene 4-Fluoronitrobenzene N_Arylation Nucleophilic Aromatic Substitution 4-Fluoronitrobenzene->N_Arylation Thiomorpholine Thiomorpholine Thiomorpholine->N_Arylation 4-(4-Nitrophenyl)thiomorpholine 4-(4-Nitrophenyl)thiomorpholine N_Arylation->4-(4-Nitrophenyl)thiomorpholine Reduction Nitro Group Reduction 4-(4-Nitrophenyl)thiomorpholine->Reduction 4-(4-Aminophenyl)thiomorpholine 4-(4-Aminophenyl)thiomorpholine Reduction->4-(4-Aminophenyl)thiomorpholine Oxidation Sulfur Oxidation 4-(4-Aminophenyl)thiomorpholine->Oxidation Final_Product 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide Oxidation->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield Observed Check_Reaction Reaction Stage? Start->Check_Reaction N_Arylation N-Arylation Check_Reaction->N_Arylation Step 1 Reduction Reduction Check_Reaction->Reduction Step 2 Oxidation Oxidation Check_Reaction->Oxidation Step 3 Purification Purification Check_Reaction->Purification Final Step Arylation_Causes Potential Causes: - Incomplete reaction - Suboptimal T - Wrong base/solvent N_Arylation->Arylation_Causes Reduction_Causes Potential Causes: - Inactive catalyst - Inefficient reducing agent Reduction->Reduction_Causes Oxidation_Causes Potential Causes: - Incomplete oxidation - Over-oxidation Oxidation->Oxidation_Causes Purification_Causes Potential Causes: - Persistent impurities - Crystallization issues Purification->Purification_Causes Arylation_Solutions Solutions: - Monitor by TLC - Optimize T - Screen reagents Arylation_Causes->Arylation_Solutions Reduction_Solutions Solutions: - Fresh catalyst - Alternative reducing agent Reduction_Causes->Reduction_Solutions Oxidation_Solutions Solutions: - Adjust stoichiometry/time - Control T Oxidation_Causes->Oxidation_Solutions Purification_Solutions Solutions: - Acid-base extraction - Chromatography Purification_Causes->Purification_Solutions

References

purification challenges of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 4-nitroaniline or thiomorpholine 1,1-dioxide, byproducts from side reactions like over-oxidation or polymerization of the aniline moiety, and residual solvents from the reaction or initial work-up.

Q2: My purified this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?

A2: Discoloration is often due to the presence of oxidized impurities formed by the air sensitivity of the aminophenyl group. To decolorize the product, you can try recrystallization with the addition of a small amount of activated carbon or a reducing agent like sodium dithionite. It is also crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) during and after purification.

Q3: I am experiencing low recovery yield after recrystallization. What can I do to improve it?

A3: Low recovery can be due to several factors. The chosen solvent system may be too good a solvent for your compound, leading to significant loss in the mother liquor. You can try a different solvent system, or use a co-solvent system to decrease the solubility at lower temperatures. Ensure that you are allowing sufficient time for crystallization at a low temperature. Seeding the solution with a small crystal of the pure product can also induce crystallization and improve yield.

Q4: How can I effectively remove polar impurities from my product?

A4: For the removal of polar impurities, several methods can be effective. Liquid-liquid extraction using an appropriate immiscible solvent system can partition the impurities into the aqueous phase. Column chromatography with a suitable stationary phase (like silica gel or alumina) and eluent system is also a powerful technique for separating compounds based on polarity.

Q5: What are the recommended storage conditions for this compound to maintain its purity?

A5: To prevent degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere. The aminophenyl group is susceptible to oxidation, so minimizing exposure to air and light is critical.

Troubleshooting Guides

Problem 1: Low Purity After Initial Synthesis
Symptom Possible Cause Suggested Solution
Presence of starting materials in NMR/LC-MSIncomplete reactionIncrease reaction time, temperature, or add more of the excess reagent.
Multiple unexpected spots on TLCFormation of byproductsOptimize reaction conditions (e.g., temperature, catalyst, solvent). Purify the crude product using column chromatography.
Broad melting point rangePresence of various impuritiesPerform sequential purification steps, such as an acid-base wash followed by recrystallization.
Problem 2: Difficulty with Recrystallization
Symptom Possible Cause Suggested Solution
Product "oils out" instead of crystallizingSolvent is too nonpolar or cooling is too rapid.Use a more polar solvent or a co-solvent system. Allow the solution to cool slowly to room temperature before placing it in a cold bath.
No crystal formation upon coolingCompound is too soluble in the chosen solvent.Try a solvent in which the compound has lower solubility. If using a solvent mixture, increase the proportion of the anti-solvent.
Crystals are very fine or powderyRapid crystallizationEnsure slow cooling. Consider using a vapor diffusion or slow evaporation method for crystal growth.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water, and mixtures thereof) at room and elevated temperatures to find a suitable solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) that gives good separation between the product and impurities (Rf of the product should be around 0.2-0.4).

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

  • Elution: Run the column by passing the eluent through it, starting with the least polar solvent and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Initial Purity (HPLC Area %) Final Purity (HPLC Area %) Recovery Yield (%)
Recrystallization (Ethanol/Water)85.298.575
Flash Chromatography (Silica, EtOAc/Hexanes)85.299.260
Acid-Base Extraction followed by Recrystallization85.299.068

Visualizations

Purification_Workflow Crude_Product Crude Product (Low Purity) Initial_Analysis Initial Analysis (TLC, LC-MS, NMR) Crude_Product->Initial_Analysis Decision Impurities Identified? Initial_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Non-polar impurities Column_Chromatography Column Chromatography Decision->Column_Chromatography Multiple impurities Acid_Base_Extraction Acid-Base Extraction Decision->Acid_Base_Extraction Acidic/Basic impurities Final_Analysis Final Purity Check (HPLC, NMR, MP) Recrystallization->Final_Analysis Column_Chromatography->Final_Analysis Acid_Base_Extraction->Final_Analysis Pure_Product Pure Product (>98%) Final_Analysis->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Discoloration Start Discolored Product (Yellow/Brown) Cause Likely Cause: Oxidation of Amino Group Start->Cause Solution1 Recrystallize with Activated Carbon Cause->Solution1 Solution2 Handle under Inert Atmosphere Cause->Solution2 Solution3 Add Reducing Agent (e.g., Sodium Dithionite) during Work-up Cause->Solution3 Result Colorless Pure Product Solution1->Result Solution2->Result Solution3->Result

Caption: Troubleshooting guide for product discoloration.

troubleshooting guide for reactions involving 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during synthetic transformations with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

A1: The primary reactive site is the aromatic amino group (-NH₂), which is a versatile nucleophile for various coupling reactions. The phenyl ring itself can also participate in electrophilic aromatic substitution, although the electron-withdrawing nature of the sulfone group deactivates the ring to some extent, directing incoming electrophiles to the ortho positions relative to the amino group.

Q2: How does the thiomorpholine 1,1-dioxide moiety influence the reactivity of the aniline group?

A2: The sulfone group (SO₂) is strongly electron-withdrawing. This reduces the electron density on the phenyl ring and, consequently, decreases the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline. This can affect reaction rates and may require more forcing conditions or more reactive coupling partners in some cases.

Q3: What are the most common reactions performed with this compound?

A3: This compound is frequently used in amide bond formations, Suzuki-Miyaura cross-coupling reactions (after conversion to a boronic acid/ester or as a coupling partner with a halide), and Buchwald-Hartwig aminations.

Q4: What are the typical storage conditions for this compound?

A4: It is recommended to store the compound in a cool, dry place, away from light and strong oxidizing agents. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent gradual oxidation of the amino group.

Troubleshooting Guides

Below are detailed troubleshooting guides for common reactions involving this compound, presented in a question-and-answer format.

Section 1: Amide Coupling Reactions

This section addresses common issues when using this compound as the amine component in an amide bond formation.

Experimental Protocol: General Procedure for Amide Coupling

A common method for amide bond formation involves the activation of a carboxylic acid with a coupling agent, followed by the addition of this compound.

  • Acid Activation: In an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and a coupling agent (e.g., HATU, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM). Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq) and stir for 15-30 minutes at room temperature.

  • Amine Addition: Add a solution of this compound (1.0 eq) in the same solvent to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification: Quench the reaction with water or a mild aqueous acid/base. Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Q: My amide coupling reaction is showing low or no conversion. What are the possible causes and solutions?

A: Low conversion in amide coupling reactions is a frequent issue. Here are some common causes and their respective solutions:

  • Insufficiently Activated Carboxylic Acid: The activating agent may have degraded.

    • Solution: Use fresh, high-purity coupling reagents. Ensure anhydrous conditions as many coupling agents are sensitive to moisture.

  • Reduced Nucleophilicity of the Aniline: The electron-withdrawing sulfone group decreases the nucleophilicity of the aniline nitrogen.

    • Solution:

      • Increase the reaction temperature or extend the reaction time.

      • Use a more potent coupling reagent, such as COMU or T3P.

      • Consider converting the carboxylic acid to a more reactive species, like an acid chloride, though this may require protection of other functional groups.

  • Steric Hindrance: If either the carboxylic acid or the aniline has bulky substituents near the reactive centers, the reaction rate can be significantly reduced.

    • Solution: Employ a less sterically demanding coupling agent and consider higher reaction temperatures.

Q: I am observing significant side product formation. How can I minimize this?

A: Side reactions can compete with the desired amide bond formation. Here are some common side products and how to mitigate them:

  • Racemization of Chiral Carboxylic Acids: If your carboxylic acid has a stereocenter alpha to the carbonyl group, racemization can occur during activation.

    • Solution: Use racemization-suppressing additives like HOAt or HOBt in conjunction with your coupling agent. Running the reaction at lower temperatures can also help.

  • Formation of Guanidinium or Urea Byproducts: Some coupling reagents can react with the amine to form unwanted byproducts.

    • Solution: Ensure the carboxylic acid is fully activated before adding the amine. A stepwise addition of reagents is often beneficial.

Q: The purification of my final product is difficult. What strategies can I use?

A: Purification can be challenging due to the polar nature of the product and byproducts from the coupling reagents.

  • Solution:

    • During work-up, perform aqueous washes with dilute acid (to remove basic impurities like excess amine and DIPEA) and dilute base (to remove unreacted carboxylic acid and acidic byproducts like HOBt).

    • If using carbodiimide coupling agents like EDC, the resulting urea byproduct can sometimes be removed by filtration if it is insoluble in the reaction solvent.

    • For column chromatography, a gradient elution from a non-polar to a more polar solvent system is often effective.

Parameter Typical Condition Troubleshooting Adjustment
Coupling Agent HATU, HBTU, EDC/HOBtFor sluggish reactions, try COMU or T3P.
Base DIPEA, N-methylmorpholineUse a non-nucleophilic base to avoid side reactions.
Solvent DMF, DCM, THF (anhydrous)Ensure the solvent is anhydrous and can dissolve all reactants.
Temperature 0 °C to room temperatureIncrease temperature for sterically hindered or deactivated substrates.
Reaction Time 2-24 hoursMonitor by TLC/LC-MS to determine the optimal time.

Diagram of Amide Coupling Workflow

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification CarboxylicAcid Carboxylic Acid Activation Activate Carboxylic Acid CarboxylicAcid->Activation CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent1 Anhydrous Solvent Solvent1->Activation Coupling Amide Bond Formation Activation->Coupling Amine 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide Amine->Coupling Monitoring Monitor (TLC/LC-MS) Coupling->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Purification (Chromatography) Workup->Purification FinalProduct Final Product Purification->FinalProduct SuzukiCycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OH(L2) Ar-Pd(II)-OH(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OH(L2) Ligand Exchange (Base, e.g., OH⁻) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OH(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') BuchwaldHartwigLogic cluster_inputs Reaction Inputs cluster_process Key Steps cluster_outputs Outputs & Side Products ArylHalide Aryl Halide (Ar-X) OxidativeAddition Oxidative Addition of Ar-X to Pd(0) ArylHalide->OxidativeAddition Amine 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide AmineCoordination Amine Coordination & Deprotonation Amine->AmineCoordination CatalystSystem Pd Catalyst + Ligand CatalystSystem->OxidativeAddition Base Strong Base Base->AmineCoordination Solvent Anhydrous Solvent OxidativeAddition->AmineCoordination ReductiveElimination Reductive Elimination AmineCoordination->ReductiveElimination Hydrodehalogenation Hydrodehalogenation (Ar-H) AmineCoordination->Hydrodehalogenation β-Hydride Elimination ReductiveElimination->CatalystSystem Regenerates Catalyst DesiredProduct Desired C-N Coupled Product ReductiveElimination->DesiredProduct SideProducts Other Side Products

optimizing reaction conditions for N-arylation of thiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of thiomorpholine 1,1-dioxide. This resource provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully performing this crucial transformation. The guidance is primarily focused on Palladium-catalyzed Buchwald-Hartwig amination, a prevalent method for this class of reaction.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for the N-arylation of thiomorpholine 1,1-dioxide?

A typical starting point for this reaction involves a palladium precatalyst, a phosphine ligand, a base, and an aprotic solvent. A common combination is Pd₂(dba)₃ as the palladium source, a biarylphosphine ligand like XPhos or RuPhos, a strong base such as sodium tert-butoxide (NaOtBu), and a solvent like toluene or dioxane. Reactions are generally run under an inert atmosphere (Nitrogen or Argon) at temperatures ranging from 80-110 °C.

Q2: How do I choose the correct palladium catalyst and phosphine ligand?

The choice of catalyst and ligand is critical and depends on the reactivity of the aryl halide. For general purposes, commercially available pre-catalysts (palladium complexed with a ligand) are highly effective as they are easy to handle and activate. The reactivity of different nucleophiles is a major factor in choosing ligands. For challenging substrates, such as electron-rich or sterically hindered aryl chlorides, more specialized and bulky electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.

Q3: Which base is most effective for this N-arylation?

Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is the most common and effective base for many Buchwald-Hartwig couplings. However, if your substrate contains base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures or catalyst loadings.

Q4: What is the optimal solvent for the reaction?

Aprotic solvents are standard. Toluene, xylenes, and 1,4-dioxane are frequently used and often provide high selectivity. Ethereal solvents like THF and CPME are also viable options. It is critical to use anhydrous solvents, as water can interfere with the catalytic cycle. Notably, chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.

Q5: My reaction is failing or giving low yields. What are the most common reasons?

The most common causes of failure are inactive catalysts, poor quality reagents (especially wet solvent or base), or an inadequate inert atmosphere. Insolubility of the base or other reagents can also severely impact the reaction rate. Additionally, certain aryl halides, like aryl iodides, can sometimes have an inhibitory effect on the catalyst.

Troubleshooting Guide

Problem: Low or No Conversion of Starting Materials

If you observe little to no consumption of your aryl halide or thiomorpholine 1,1-dioxide, follow this troubleshooting workflow to diagnose the issue.

low_conversion_workflow start Low/No Conversion catalyst_check 1. Check Catalyst Activity start->catalyst_check Start Troubleshooting reagent_check 2. Verify Reagent Quality catalyst_check->reagent_check Catalyst OK? sub_catalyst1 Is the Pd source old? Is the ligand air-sensitive? catalyst_check->sub_catalyst1 condition_check 3. Assess Reaction Conditions reagent_check->condition_check Reagents OK? sub_reagent1 Is the solvent anhydrous? Is the base freshly opened/stored properly? Are starting materials pure? reagent_check->sub_reagent1 solution Optimize & Rerun condition_check->solution Conditions OK? sub_condition1 Is the inert atmosphere adequate? Is the temperature high enough? Is stirring efficient? condition_check->sub_condition1

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Steps:

  • Catalyst Inactivity: The palladium precatalyst or ligand may have decomposed. Use a freshly opened bottle or a different batch. Ensure air-sensitive phosphine ligands were handled under inert gas.

  • Reagent Quality: The presence of water is detrimental. Use freshly distilled or commercially available anhydrous solvents. The base, especially NaOtBu, is hygroscopic; use a fresh container stored in a desiccator. Verify the purity of your aryl halide and thiomorpholine 1,1-dioxide.

  • Reaction Conditions: Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen). For less reactive aryl halides (e.g., chlorides), a higher temperature (100-110 °C) may be necessary. For heterogeneous mixtures, ensure vigorous stirring is maintained.

Problem: Significant Side Product Formation

Q: I am observing hydrodehalogenation of my aryl halide and/or homo-coupling. How can I suppress these side reactions?

A: These side reactions are common issues in Buchwald-Hartwig aminations.

  • Hydrodehalogenation (Aryl-X → Aryl-H): This is often promoted by polar aprotic solvents like NMP or DMAC. Switching to nonpolar solvents like toluene or m-xylene can significantly reduce this side product. The choice of base can also be a factor.

  • Aryl Homo-coupling (Aryl-X → Aryl-Aryl): This can occur at high temperatures or with certain catalyst/ligand combinations. Reducing the reaction temperature or screening different phosphine ligands can help minimize this pathway.

Data Presentation: Reaction Parameter Optimization

Optimizing the N-arylation of thiomorpholine 1,1-dioxide requires screening several parameters. The tables below summarize the typical effects of varying key components.

Table 1: General Parameter Screening for N-Arylation (Model Reaction: Thiomorpholine 1,1-dioxide + 4-bromotoluene)

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene100>95Standard high-yielding conditions.
2Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene10075Less effective ligand for this substrate class.
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane11085Weaker base requires higher temperature.
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Dioxane11080Weaker base requires higher temperature.
5Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)DMF10040Unwanted side reactions like debromination are likely.
6Pd₂(dba)₃ (2)P(tBu)₃ (4)LHMDS (1.4)THF80>90Alternative strong base and solvent system.

Table 2: Guide to Solvent Selection

SolventClassBoiling Point (°C)Typical Use & Comments
Toluene / XyleneAprotic, Nonpolar111 / ~140Excellent general-purpose solvents; good for suppressing side reactions.
1,4-DioxaneAprotic, Polar101Commonly used, but should be peroxide-free and anhydrous.
THFAprotic, Polar66Good for lower temperature reactions, but may not be sufficient for less reactive halides.
t-BuOH / t-AmOHProtic83 / 102Can be effective, especially with certain base/ligand systems.

Experimental Protocols

General Protocol for Palladium-Catalyzed N-Arylation

This protocol provides a representative procedure for the reaction between thiomorpholine 1,1-dioxide and an aryl bromide.

Materials:

  • Thiomorpholine 1,1-dioxide (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • XPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (0.1-0.2 M concentration with respect to the limiting reagent)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial, add the Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., in a glovebox).

  • Add the thiomorpholine 1,1-dioxide and the aryl bromide to the flask.

  • Add the anhydrous toluene via syringe.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualized Reaction and Selection Guides

A fundamental understanding of the catalytic cycle and a logical approach to component selection are key to success.

catalytic_cycle cluster_0 cluster_1 cluster_2 pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex label_product Ar-NR₂ ox_add Oxidative Addition amine_binding Amine Binding & Deprotonation pd2_amido L-Pd(II)(Ar)(NR₂) pd2_complex->pd2_amido pd2_amido->pd0 red_elim Reductive Elimination label_ox Ar-X label_amine R₂NH, Base

Caption: A simplified Buchwald-Hartwig catalytic cycle.

component_selection start Start: Aryl Halide (Ar-X) q_halide What is the halide? start->q_halide ar_br Ar-Br / Ar-I q_halide->ar_br Br, I ar_cl Ar-Cl q_halide->ar_cl Cl q_func_group Base-sensitive functional groups? ar_br->q_func_group ar_cl->q_func_group fg_yes Yes q_func_group->fg_yes Yes fg_no No q_func_group->fg_no No rec3 Ligand: XPhos / RuPhos Base: Cs₂CO₃ / K₃PO₄ Solvent: Dioxane Note: Higher Temp/Time fg_yes->rec3 rec1 Ligand: XPhos / RuPhos Base: NaOtBu Solvent: Toluene fg_no->rec1 rec2 Ligand: Gen 4+ catalysts (e.g., XPhos Pd G4) Base: NaOtBu / LHMDS Solvent: Dioxane / Toluene fg_no->rec2

stability issues of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in solution.

Issue 1: Rapid Discoloration of the Solution

  • Question: My solution of this compound turns yellow or brown shortly after preparation. What is causing this?

  • Answer: The discoloration is likely due to the oxidation of the primary aromatic amine group. Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This process often leads to the formation of colored polymeric impurities.

    • Troubleshooting Steps:

      • Solvent Purity: Ensure the use of high-purity, degassed solvents. Solvents can be degassed by sparging with an inert gas (e.g., nitrogen or argon) or by sonication under vacuum.

      • Inert Atmosphere: Prepare and handle the solution under an inert atmosphere, such as in a glovebox or by using Schlenk techniques, to minimize exposure to oxygen.

      • Light Protection: Protect the solution from light by using amber-colored vials or by wrapping the container with aluminum foil.

      • Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental setup.

Issue 2: Inconsistent Results in Biological Assays

  • Question: I am observing variable results in my cell-based or enzymatic assays using solutions of this compound. Could this be a stability issue?

  • Answer: Yes, inconsistent results can be a strong indicator of compound instability. The degradation of the parent compound into other species will lead to a decrease in the effective concentration of the active molecule, and the degradation products themselves might have unintended biological activities or interfere with the assay.

    • Troubleshooting Workflow:

      G start Inconsistent Assay Results check_prep Review Solution Preparation and Storage start->check_prep fresh_sol Prepare Fresh Solution Immediately Before Use check_prep->fresh_sol analyze_stability Perform Stability-Indicating Analysis (e.g., HPLC) fresh_sol->analyze_stability compare_results Compare Fresh vs. Aged Solution in Assay analyze_stability->compare_results identify_degradants Identify Degradation Products (LC-MS) compare_results->identify_degradants If results differ end Consistent Results Achieved compare_results->end If results are consistent modify_protocol Modify Experimental Protocol identify_degradants->modify_protocol modify_protocol->end

      Caption: Troubleshooting workflow for inconsistent assay results.

Issue 3: Precipitation of the Compound from Solution

  • Question: My compound is precipitating out of solution over time. How can I improve its solubility and prevent this?

  • Answer: Precipitation indicates that the compound's concentration exceeds its solubility limit in the chosen solvent system under the storage conditions. Factors such as temperature changes and solvent evaporation can contribute to this.

    • Troubleshooting Steps:

      • Solvent Selection: Refer to solubility data to select a more appropriate solvent or a co-solvent system.

      • pH Adjustment: The amine group in the molecule is basic. Adjusting the pH of aqueous solutions can significantly impact solubility. Protonation of the amine at lower pH may increase aqueous solubility.

      • Temperature Control: Store the solution at a constant, controlled temperature. Avoid freeze-thaw cycles, which can promote precipitation.

      • Concentration: Prepare solutions at a concentration known to be well below the solubility limit.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The main factors contributing to the degradation of this compound are:

  • Oxidation: The primary aromatic amine is susceptible to oxidation by atmospheric oxygen, which can be catalyzed by light and metal ions.

  • Hydrolysis: While the sulfonamide group is generally stable, hydrolysis can occur under strongly acidic or basic conditions, potentially cleaving the C-N bond of the thiomorpholine ring.

  • pH: The stability of primary aromatic amines can be pH-dependent. Acidic conditions, in particular, may lead to instability.[1][2]

  • Temperature: Elevated temperatures can accelerate the rates of both oxidation and hydrolysis.[3]

  • Light: Photodegradation can occur, especially in the presence of photosensitizers.

Q2: What are the likely degradation pathways for this molecule?

A2: Based on the functional groups present, two primary degradation pathways can be anticipated:

G cluster_0 Oxidation Pathway cluster_1 Hydrolytic Pathway (Forced Conditions) A 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide B Nitroso/Nitro Derivatives A->B Oxidation C Colored Polymeric Products B->C Further Oxidation/Polymerization D 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide E Aniline D->E Hydrolysis (C-N bond cleavage) F Thiomorpholine 1,1-Dioxide D->F Hydrolysis (C-N bond cleavage)

Caption: Potential degradation pathways for this compound.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize stability, solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8 °C or frozen at -20 °C or -80 °C.[3] For long-term storage, -70 °C is often recommended for aromatic amines.[3]

  • Atmosphere: If possible, overlay the solution with an inert gas like argon or nitrogen before sealing the container.

  • Light: Protect from light using amber vials or by wrapping the container.

  • Container: Use high-quality, inert glass or polypropylene containers to minimize leaching of contaminants.

Q4: How can I assess the stability of my solution?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the best way to assess the stability of your solution. This involves:

  • Analyzing the solution at an initial time point (t=0) to determine the initial purity and concentration.

  • Storing the solution under the desired conditions.

  • Analyzing aliquots of the solution at subsequent time points.

  • Monitoring for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Quantitative Data Summary

ConditionSolvent/MediumTemperatureDurationGeneral Observation for PAAsReference
pH 3% Acetic Acid40 °C10 daysSignificant degradation observed for many PAAs.[2]
pH Water40 °C10 daysGenerally more stable than in acidic solutions.[1]
Temperature Human Urine20 °C10 daysReduced recovery observed.[3]
Temperature Human Urine4 °C, -20 °C, -70 °C10 daysStable.[3]
Long-term Storage Human Urine-70 °C14 monthsStable.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5]

  • Objective: To identify potential degradation products and pathways for this compound.

  • Methodology:

    • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

      • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60 °C for 24 hours.

      • Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60 °C for 24 hours.

      • Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.

      • Thermal Degradation: Heat the solution at 60 °C for 24 hours.

      • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

    • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by a suitable HPLC-UV method. Compare the chromatograms to that of an unstressed control sample.

    • Peak Purity: Assess the peak purity of the parent compound in the stressed samples using a photodiode array (PDA) detector to ensure the analytical method is stability-indicating.

    G start Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize Acid/Base Samples stress->neutralize analyze Analyze by HPLC-UV neutralize->analyze compare Compare to Unstressed Control analyze->compare end Identify Degradants and Pathways compare->end

    Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound typically involves a multi-step process. The most common strategies are:

  • Route 1: Nucleophilic Aromatic Substitution followed by Reduction and Oxidation. This is a widely used and versatile method. It involves the reaction of a halo-nitroaromatic compound (like 4-fluoronitrobenzene or 4-chloronitrobenzene) with thiomorpholine to form 4-(4-nitrophenyl)thiomorpholine. The nitro group is then reduced to an amine, and the sulfur atom is subsequently oxidized to the sulfone.[1]

  • Route 2: One-Pot Reductive Double Aza-Michael Addition. This method involves the reaction of a nitroarene with a divinyl sulfone in the presence of a reducing agent like indium. This approach can directly form the thiomorpholine 1,1-dioxide ring system.[2]

  • Route 3: Oxidation followed by Nitration and Reduction. In some cases, the thiomorpholine ring can be oxidized to the 1,1-dioxide first, followed by N-arylation.

Q2: What are the most common byproducts observed during the synthesis?

A2: The formation of byproducts is highly dependent on the chosen synthetic route and reaction conditions. Some of the most frequently encountered byproducts include:

  • Aniline: In reactions where a nitroarene is being reduced and simultaneously cyclized, aniline can be a major byproduct if the cyclization step is slow or incomplete.[2]

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials such as 4-(4-nitrophenyl)thiomorpholine or the initial halo-nitroaromatic compound in the final product.

  • Over-oxidized or Incompletely Oxidized Products: During the oxidation of the sulfur atom, byproducts such as the corresponding sulfoxide may form if the oxidation is not driven to completion.

  • Positional Isomers: In syntheses involving nitration of an aromatic ring, ortho- and meta-isomers can be formed alongside the desired para-isomer.[3]

Q3: How can I purify the final product, this compound?

A3: Purification of the final product typically involves standard laboratory techniques. Recrystallization from a suitable solvent system is a common and effective method to obtain a high-purity product. Column chromatography on silica gel can also be employed, particularly for removing closely related impurities. The choice of solvent for recrystallization or the mobile phase for chromatography will depend on the polarity of the impurities present.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Incomplete reaction in the nucleophilic aromatic substitution step. Monitor the reaction progress using TLC or HPLC. Consider increasing the reaction temperature or time. Ensure the base used is appropriate and in sufficient quantity.
Poor efficiency in the reduction of the nitro group. Select a suitable reducing agent (e.g., catalytic hydrogenation with Pd/C, SnCl2/HCl, or iron in acetic acid). Optimize the reaction conditions such as temperature, pressure (for hydrogenation), and reaction time.
Inefficient oxidation of the sulfur atom. Use a strong oxidizing agent like potassium permanganate or hydrogen peroxide in acetic acid.[4] Ensure stoichiometric amounts or a slight excess of the oxidizing agent are used. Monitor the reaction to avoid over-oxidation or incomplete oxidation.
Suboptimal conditions in the one-pot reductive cyclization. The choice of acid additive is crucial; strong acids may favor the formation of aniline as the major product.[2] Acetic acid in methanol with indium at reflux has been shown to be effective.[2]
Issue 2: Presence of Significant Impurities in the Final Product
Impurity Potential Cause Mitigation and Removal Strategy
Aniline Incomplete cyclization in the one-pot reductive addition method.Optimize the reaction conditions to favor the cyclization reaction, for example, by adjusting the acidity of the medium.[2] Aniline can typically be removed by column chromatography or by an acidic wash during workup.
4-(4-Nitrophenyl)thiomorpholine 1,1-Dioxide Incomplete reduction of the nitro group.Ensure the reduction reaction goes to completion by monitoring with TLC or HPLC. If necessary, increase the amount of reducing agent or the reaction time. This impurity can be separated by column chromatography.
Starting Halo-nitroaromatic Compound Incomplete nucleophilic aromatic substitution.Drive the substitution reaction to completion by optimizing temperature and reaction time. This non-polar impurity can be readily removed by recrystallization or column chromatography.

Experimental Protocols

Synthesis of 4-(4-Nitrophenyl)thiomorpholine (Precursor)

This protocol is based on a nucleophilic aromatic substitution reaction.[1]

  • To a 50 mL flask equipped with a reflux condenser, add thiomorpholine (10 mmol) and triethylamine (50 mmol).

  • Add a solution of 4-fluoronitrobenzene (10 mmol) in 15 mL of acetonitrile.

  • Stir the reaction mixture and heat to 85 °C for 12 hours.

  • After cooling to room temperature, add 50 mL of deionized water.

  • Extract the mixture with ethyl acetate (3 x 60 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the product.

Visualizations

Experimental Workflow: Synthesis via Nucleophilic Aromatic Substitution

cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Oxidation of Sulfur start 4-Fluoronitrobenzene + Thiomorpholine step1 Reaction in Acetonitrile with Triethylamine (85°C, 12h) start->step1 product1 4-(4-Nitrophenyl)thiomorpholine step1->product1 step2 Reduction (e.g., Catalytic Hydrogenation) product1->step2 product2 4-(4-Aminophenyl)thiomorpholine step2->product2 step3 Oxidation (e.g., KMnO4 or H2O2) product2->step3 final_product This compound step3->final_product start Byproduct Detected in Final Product aniline Aniline Detected? start->aniline nitro_intermediate Nitro Intermediate Detected? aniline->nitro_intermediate No cause_aniline Incomplete Cyclization in One-Pot Method aniline->cause_aniline Yes cause_nitro Incomplete Nitro Group Reduction nitro_intermediate->cause_nitro Yes no_byproduct Other Byproduct (Consult further literature) nitro_intermediate->no_byproduct No solution_aniline Optimize Acidity / Reaction Conditions cause_aniline->solution_aniline solution_nitro Increase Reducing Agent / Reaction Time cause_nitro->solution_nitro

References

resolving poor solubility of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving solubility challenges with 4-(4-aminophenyl)thiomorpholine 1,1-dioxide and its derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative precipitating when I dilute my DMSO stock solution into an aqueous buffer?

A1: This is a common phenomenon known as antisolvent precipitation.[1] Your derivative is likely highly soluble in 100% DMSO but poorly soluble in aqueous solutions.[2] When the DMSO stock is diluted into the buffer, the solvent environment changes abruptly from organic to aqueous, causing the compound to "crash out" of the solution because its solubility limit in the final buffer composition is exceeded.[1]

Q2: What are the primary causes of poor aqueous solubility for this class of compounds?

A2: The poor solubility of this compound derivatives often stems from their physicochemical properties. Key factors include:

  • High Lipophilicity: The addition of various substituents to the core structure to achieve pharmacological activity often increases the molecule's lipophilicity (fat-solubility), leading to a decrease in aqueous solubility.[1][3]

  • Crystal Lattice Energy: A highly stable, crystalline solid form of the compound requires significant energy to break the crystal lattice and allow the molecules to dissolve, resulting in lower solubility.[2][3]

  • pH-Dependent Solubility: The 4-aminophenyl group contains a basic amine. The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.[2][4] At a pH where the amine group is not protonated (less charged), solubility can be significantly lower.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3:

  • Kinetic Solubility is measured by dissolving a compound from a concentrated DMSO stock into an aqueous buffer.[5] It measures the concentration at which a compound starts to precipitate under these specific, rapid conditions and is often used for high-throughput screening in early drug discovery.[5][6]

  • Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent after it has been allowed to reach equilibrium over a longer period (e.g., 24-48 hours) with an excess of the solid compound.[1][5]

For initial troubleshooting and screening, a kinetic solubility assay is fast and useful. For formulation development and more definitive characterization, thermodynamic solubility is the more accurate and relevant measure.[5]

Q4: What are the first steps I should take to troubleshoot the solubility of my compound?

A4: Start with a systematic assessment of solubility under different conditions. The initial steps should be:

  • Visual Inspection: Observe if your compound fully dissolves in the desired buffer at the target concentration. Any cloudiness or visible particles indicates a solubility issue.[2]

  • Determine Basic Solubility: Perform a simple kinetic solubility assay to quantify the approximate solubility limit in your primary assay buffer.

  • Investigate pH Dependence: Since the molecule contains a basic amine, test its solubility in buffers with different pH values (e.g., pH 5.0, 6.5, 7.4). Solubility is often higher at a lower pH for basic compounds.[1]

Troubleshooting Guide: Enhancing Solubility

This guide provides a logical workflow for identifying and resolving solubility issues.

Logical Workflow for Solubility Troubleshooting

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Optimization Strategies cluster_2 Phase 3: Validation A Compound precipitates in aqueous buffer B Perform Kinetic Solubility Assay A->B C Is solubility < Target Concentration? B->C D pH Modification C->D Yes J Problem Resolved C->J No E Co-solvent Addition D->E If insufficient H Confirm solubility under new conditions D->H F Cyclodextrin Complexation E->F If insufficient or incompatible E->H G Advanced Formulation (e.g., Solid Dispersion) F->G For in-vivo studies or major challenges F->H G->H I Assess impact on biological assay H->I I->J G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth promotes Inhibitor Thiomorpholine Derivative (Inhibitor) Inhibitor->PI3K inhibits

References

Technical Support Center: Analytical Method Optimization for 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method optimization of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for the analysis of this compound?

A1: A good starting point for the analysis of this compound is a reverse-phase HPLC method. Given the polar nature of the primary amine and the sulfone group, a C18 column with a polar-embedded phase or an aqueous C18 column is recommended to ensure good peak shape and retention. A typical starting method is detailed in the table below.

Q2: My peak for this compound is tailing. What are the common causes and solutions?

A2: Peak tailing is a common issue, often caused by secondary interactions between the basic amine group of the analyte and acidic silanols on the silica-based column packing. To address this, consider the following:

  • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5) to protonate the primary amine, which can reduce secondary interactions.

  • Ionic Strength: Increase the buffer concentration in the mobile phase (e.g., up to 50 mM) to help shield the silanol interactions.

  • Column Choice: If tailing persists, switch to a column with a base-deactivated stationary phase or a polar-embedded phase.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[1]

Q3: I am observing a drift in retention time for my analyte. What should I investigate?

A3: Retention time drift can be caused by several factors. A systematic approach to troubleshooting is recommended:

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. A longer equilibration time may be necessary.[2]

  • Mobile Phase Composition: Inaccurate mobile phase preparation can lead to drift. Prepare fresh mobile phase and ensure all components are fully dissolved and mixed.[2] For gradient methods, check the pump's proportioning valves.[3]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.[2][3]

  • Flow Rate Inconsistency: Check the HPLC pump for any leaks or pressure fluctuations, which could indicate a problem with the pump seals or check valves.[1][4]

Q4: What are potential degradation pathways for this compound, and how can I detect degradation products?

A4: The primary amine group is susceptible to oxidation, which can lead to the formation of colored impurities. The sulfone group is generally stable, but the entire molecule can be susceptible to photodegradation. To detect degradation products, a forced degradation study under various stress conditions (acid, base, peroxide, heat, light) is recommended. A gradient HPLC method with a photodiode array (PDA) detector is ideal for separating and identifying potential degradation products by observing their unique UV spectra.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Fronting or Tailing)

This guide will help you troubleshoot and resolve issues related to suboptimal peak shapes for this compound.

Potential Cause Recommended Solution
Secondary Silanol Interactions Add a competitive amine (e.g., 0.1% triethylamine) to the mobile phase or switch to a base-deactivated column.
Sample Solvent Mismatch Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is needed, inject a smaller volume.[4]
Column Overload Reduce the sample concentration or injection volume.[1]
Column Contamination Wash the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column or guard column.[3]
Issue 2: Inconsistent Peak Area and/or Height

Use this guide to address problems with the reproducibility of your peak responses.

Potential Cause Recommended Solution
Injector Issues Check for air bubbles in the sample syringe or injector loop. Ensure the injector needle is not partially blocked.[4]
Sample Instability Prepare fresh samples and standards. If the compound is light-sensitive, use amber vials.
Inconsistent Injection Volume Verify the injector's performance and calibration. Ensure the sample vial has sufficient volume.[4]
Detector Fluctuation Allow the detector lamp to warm up sufficiently. Check for lamp intensity issues, which may indicate it's nearing the end of its life.

Experimental Protocols

Recommended HPLC Method for this compound

This protocol provides a starting point for the quantitative analysis of this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolve in Diluent) hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) sample_prep->hplc_analysis mobile_phase_prep Mobile Phase Preparation (0.1% Formic Acid in Water/ACN) mobile_phase_prep->hplc_analysis detection UV Detection (254 nm) hplc_analysis->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Quantification chromatogram->integration

Caption: High-level workflow for the HPLC analysis of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_response Peak Response Issues start Poor Chromatographic Result peak_shape Peak Tailing or Fronting? start->peak_shape rt_shift Retention Time Drifting? start->rt_shift peak_area Inconsistent Peak Area? start->peak_area check_ph Adjust Mobile Phase pH peak_shape->check_ph Yes check_overload Reduce Sample Concentration check_ph->check_overload change_column Use Base-Deactivated Column check_overload->change_column check_temp Use Column Oven rt_shift->check_temp Yes check_flow Check Pump & for Leaks check_temp->check_flow check_equilibration Increase Equilibration Time check_flow->check_equilibration check_injector Inspect Injector peak_area->check_injector Yes check_sample_prep Verify Sample Preparation check_injector->check_sample_prep

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Managing Aniline Group Reactivity in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding common side reactions associated with the aniline functional group. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with the aniline group during chemical synthesis?

A1: The high reactivity of the aniline amino group and the electron-rich nature of the aromatic ring can lead to several side reactions:

  • Over-alkylation/Over-acylation: The initial N-alkylation or N-acylation product is often more nucleophilic than aniline itself, leading to the formation of di- or even tri-substituted products.

  • Polysubstitution in Electrophilic Aromatic Substitution: The strongly activating -NH2 group directs electrophiles to the ortho and para positions, often resulting in multiple substitutions (e.g., tribromination) which can be difficult to control.[1]

  • Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and tar-like byproducts, especially in the presence of strong oxidizing agents or acidic conditions.[2]

  • Uncontrolled Nitration: Direct nitration of aniline with strong acids like a mixture of nitric and sulfuric acid can be problematic. The acidic medium protonates the amino group to form the anilinium ion, which is a meta-director, leading to a mixture of ortho, para, and meta products. Additionally, the strong oxidizing conditions can cause decomposition of the starting material.[3][4]

  • Friedel-Crafts Reaction Complications: The basic nitrogen atom of the aniline group readily forms a complex with the Lewis acid catalyst (e.g., AlCl3) used in Friedel-Crafts alkylation and acylation. This deactivates the aromatic ring towards electrophilic substitution.[3]

Q2: How can these side reactions be prevented?

A2: The most common and effective strategy to prevent these side reactions is to temporarily "protect" the amino group. This involves converting the -NH2 group into a less reactive functional group, performing the desired reaction, and then removing the protecting group to regenerate the aniline functionality. Acetylation is a very common protection strategy.[3]

Q3: What are the most common protecting groups for anilines, and when should I use them?

A3: The choice of protecting group depends on the specific reaction conditions you plan to use in subsequent steps. The most common protecting groups for anilines are:

  • Acetyl (Ac): Introduced using acetic anhydride or acetyl chloride. It is stable under neutral and mildly acidic conditions and is typically removed by acidic or basic hydrolysis. It is a good general-purpose protecting group for moderating the reactivity of the aniline.

  • tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc-anhydride). It is stable to a wide range of non-acidic conditions and is easily removed with strong acids like trifluoroacetic acid (TFA) or HCl. This is a very common protecting group in multi-step synthesis due to its mild removal conditions.

  • Carboxybenzyl (Cbz or Z): Introduced using benzyl chloroformate. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis. This is particularly useful when other acid- or base-labile groups are present in the molecule.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by mild bases, such as piperidine. This is a key protecting group in solid-phase peptide synthesis.[5]

The selection of a protecting group is a critical aspect of synthetic strategy, often relying on the principle of orthogonal protection , where one protecting group can be removed without affecting another.[6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-substituted Product in Electrophilic Aromatic Substitution
Possible Cause Troubleshooting Steps
Over-reactivity of the aniline ring Protect the amino group with an acetyl group to moderate its activating effect. This will favor mono-substitution.
Suboptimal reaction conditions Lower the reaction temperature to reduce the rate of multiple substitutions. Use a less polar solvent.
Incorrect stoichiometry of reagents Use a 1:1 stoichiometry of the electrophile to the protected aniline.
Issue 2: Formation of a Dark-Colored Tar or Precipitate
Possible Cause Troubleshooting Steps
Oxidation of the aniline Ensure the aniline starting material is pure and colorless.[2] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Protect the amino group; acetylated anilines are less prone to oxidation.[2]
Decomposition under strong acidic conditions Use a protecting group that is stable to the reaction conditions. For nitration, protecting the aniline as an acetanilide allows for controlled reaction and prevents oxidative decomposition.[3]
Issue 3: Failure of Friedel-Crafts Alkylation or Acylation
Possible Cause Troubleshooting Steps
Complexation of the aniline with the Lewis acid catalyst Protect the amino group as an acetanilide. The amide nitrogen is significantly less basic and does not readily complex with the Lewis acid, allowing the reaction to proceed.[3]

Quantitative Data: Comparison of Common Aniline Protecting Groups

Protecting GroupProtection ReagentTypical Yield (%)Deprotection ConditionsTypical Yield (%)Key Features
Acetyl (Ac) Acetic Anhydride>90Acid or Base Hydrolysis>90Good for moderating reactivity; robust.
Boc Di-tert-butyl dicarbonate>95Strong Acid (TFA, HCl)>95Mild deprotection; widely used in multi-step synthesis.
Cbz Benzyl Chloroformate>90Catalytic Hydrogenolysis>95Orthogonal to acid- and base-labile groups.
Fmoc Fmoc-Cl, Fmoc-OSu~90Mild Base (Piperidine)>95Key for solid-phase peptide synthesis.

Experimental Protocols

Protocol 1: Acetylation of Aniline

Materials:

  • Aniline

  • Acetic anhydride

  • Sodium acetate

  • Water

  • Ethanol

Procedure:

  • Dissolve 500 mg of aniline in 14 mL of water and add 0.45 mL of concentrated hydrochloric acid.

  • In a separate flask, prepare a solution of 530 mg of sodium acetate in 3 mL of water.

  • To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride with swirling.

  • Immediately add the sodium acetate solution. A white precipitate of acetanilide will form.

  • Cool the mixture in an ice bath to complete precipitation.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude acetanilide from a mixture of ethanol and water to obtain the pure product.[2]

Protocol 2: Boc Protection of Aniline

Materials:

  • Aniline

  • Di-tert-butyl dicarbonate (Boc)2O

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve aniline (1 equivalent) in THF.

  • Add triethylamine (1.1 equivalents).

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc-aniline.

Protocol 3: Cbz Protection of Aniline

Materials:

  • Aniline

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve aniline (1 equivalent) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Cbz-aniline.

Protocol 4: Deprotection of Boc-Aniline

Materials:

  • N-Boc-aniline

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc-aniline in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 20-50% v/v) at room temperature.

  • Stir the mixture for 1-2 hours, monitoring the reaction by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash with brine, dry the organic layer, and concentrate to obtain the deprotected aniline.

Visualizations

experimental_workflow start Aniline Substrate protect Protect Amino Group (e.g., Acetylation) start->protect High Reactivity reaction Desired Reaction (e.g., Electrophilic Substitution) protect->reaction Moderated Reactivity deprotect Deprotect Amino Group (e.g., Hydrolysis) reaction->deprotect Intermediate Product product Final Product deprotect->product Regenerated Aniline

Caption: General workflow for reactions involving aniline protection.

decision_tree start Need to Protect Aniline? acid_stable Subsequent reaction in acidic conditions? start->acid_stable Yes no_protection Proceed without protection (if reaction is chemoselective) start->no_protection No base_stable Subsequent reaction in basic conditions? acid_stable->base_stable No use_fmoc Use Fmoc acid_stable->use_fmoc Yes h2_stable Molecule stable to hydrogenation? base_stable->h2_stable No use_boc Use Boc base_stable->use_boc Yes use_cbz Use Cbz h2_stable->use_cbz No use_ac Use Acetyl h2_stable->use_ac Yes

Caption: Decision tree for selecting an appropriate aniline protecting group.

References

Technical Support Center: Enhancing the Reactivity of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide. The electron-withdrawing nature of the thiomorpholine 1,1-dioxide group significantly reduces the nucleophilicity of the aminophenyl moiety, which can lead to challenges in achieving desired reactivity. This guide offers strategies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is this compound significantly less reactive than aniline in nucleophilic reactions?

Q2: I am observing very low yields in my acylation reaction with this compound and an acid chloride. What can I do to improve the outcome?

A2: Low yields in the acylation of deactivated anilines are common. To enhance the reaction rate and yield, consider the following strategies:

  • Use of a more reactive acylating agent: If an acid chloride is not effective, consider using the corresponding acid anhydride, which can be more reactive.[4]

  • Addition of a catalyst: A catalytic amount of a Lewis acid, such as zinc acetate or magnesium sulfate, can activate the acylating agent, making it more susceptible to nucleophilic attack by the deactivated aniline.[5]

  • Stronger, non-nucleophilic base: Employ a stronger, non-nucleophilic base like pyridine or triethylamine to effectively scavenge the HCl generated during the reaction, driving the equilibrium towards the product. For particularly challenging cases, stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be trialed cautiously.

  • Higher reaction temperatures: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. Monitor for potential side reactions or degradation at elevated temperatures.

Q3: Can I use this compound in a Buchwald-Hartwig amination reaction? What are the key considerations?

A3: Yes, but with modifications to standard protocols. The reduced nucleophilicity of this compound makes it a challenging substrate for Buchwald-Hartwig amination. Key considerations include:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) that are known to facilitate the coupling of electron-deficient anilines.[6]

  • Catalyst System: Utilize a palladium precatalyst that is efficient in activating aryl halides and tolerant of the reaction conditions. Electron-deficient palladium catalysts may also be beneficial.[7][8]

  • Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the weakly acidic N-H bond of the aniline in the palladium complex.[6]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.

Q4: Are there any common side reactions to be aware of when working with this compound?

A4: Besides incomplete reactions due to low reactivity, a potential side reaction, especially under harsh or oxidative conditions, is the oxidation of the aniline moiety, which can lead to the formation of colored impurities or polymeric materials. While the sulfone group is already in a high oxidation state, the aniline portion can be susceptible to oxidation. Using purified reagents and maintaining an inert atmosphere (e.g., nitrogen or argon) can help minimize this.

Troubleshooting Guides

Issue 1: Incomplete Acylation Reaction
Symptom Possible Cause Troubleshooting Steps
TLC analysis shows significant unreacted starting material after prolonged reaction time.Insufficient reactivity of the aniline.1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. 2. Use a More Reactive Acylating Agent: Switch from an acid chloride to the corresponding anhydride. 3. Add a Catalyst: Introduce a catalytic amount of a Lewis acid (e.g., ZnCl₂, MgSO₄). 4. Change the Base: Use a stronger, non-nucleophilic base like pyridine or triethylamine.
Formation of multiple unidentified spots on TLC.Side reactions or degradation.1. Lower Reaction Temperature: If the reaction is being run at elevated temperatures, try reducing it. 2. Use an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon to prevent oxidation. 3. Purify Reagents: Ensure the starting materials and solvent are pure and dry.
Issue 2: Low Yield in Buchwald-Hartwig Amination
Symptom Possible Cause Troubleshooting Steps
Low conversion of the aryl halide.Inefficient catalytic cycle with the deactivated aniline.1. Screen Ligands: Test a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). 2. Optimize Catalyst Loading: Increase the palladium catalyst loading (e.g., from 1 mol% to 2-5 mol%). 3. Change the Base: Switch to a stronger base like LiHMDS if NaOtBu is not effective. 4. Increase Temperature: Carefully increase the reaction temperature.
Formation of dehalogenated arene byproduct.Competing hydrodehalogenation side reaction.1. Use a Bulky Ligand: Sterically hindered ligands can disfavor the hydrodehalogenation pathway. 2. Optimize Base: The choice of base can influence the extent of this side reaction.

Data Presentation

The following table provides representative pKa values for a series of para-substituted anilines. This data illustrates the significant decrease in basicity (and by extension, nucleophilicity) caused by electron-withdrawing groups, similar to the sulfone in this compound.

Substituent (para-) Hammett Constant (σp) pKa of Conjugate Acid
-OCH₃-0.275.34
-CH₃-0.175.08
-H0.004.60
-Cl0.233.98
-CN0.661.74
-NO₂0.781.00
-SO₂CH₃ (estimated) ~0.72 ~1.5

Data for representative substituted anilines. The value for the -SO₂CH₃ group is an estimate to approximate the effect of the thiomorpholine 1,1-dioxide moiety.

Experimental Protocols

Protocol 1: Enhanced Acylation of this compound

This protocol is adapted for deactivated anilines and incorporates strategies to improve reaction outcomes.

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a dry, aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine (2.0 eq), to the solution and stir.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetic anhydride or acetyl chloride, 1.2 eq) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish, as monitored by TLC, gently heat the mixture to 40 °C.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Buchwald-Hartwig Amination with this compound

This protocol is a starting point for the challenging coupling of this deactivated aniline.

  • Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq) to a dry Schlenk tube.

  • Addition of Solvent: Add anhydrous, degassed toluene or dioxane to the Schlenk tube.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Dilute with an organic solvent and filter through a pad of celite.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

experimental_workflow_acylation cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Amine and Solvent add_base Add Base (e.g., Pyridine) start->add_base add_acyl Add Acylating Agent at 0 °C add_base->add_acyl Cool react Stir at RT to 40 °C add_acyl->react quench Quench with NaHCO₃ react->quench Monitor by TLC extract Extract with Organic Solvent quench->extract purify Purify (Chromatography/Recrystallization) extract->purify end end purify->end Final Product

Caption: Workflow for the enhanced acylation of this compound.

logical_relationship_reactivity compound This compound sulfone Sulfone Group (-SO₂-) compound->sulfone ewg Strong Electron-Withdrawing Effect sulfone->ewg exerts decreased_density Decreased Electron Density on Aniline Nitrogen ewg->decreased_density causes decreased_reactivity Reduced Nucleophilicity and Basicity decreased_density->decreased_reactivity leads to challenges Challenges in Acylation and Coupling Reactions decreased_reactivity->challenges results in

Caption: Factors contributing to the reduced reactivity of the target compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide and its structurally related analogs. While direct quantitative biological data for this compound is limited in publicly available research, this document synthesizes findings on close analogs to offer insights into its potential therapeutic activities. The primary focus of the quantitative comparison is on antibacterial properties, with a qualitative overview of other potential biological effects such as antioxidant, hypolipidemic, and kinase inhibitory activities.

Executive Summary

This compound is a heterocyclic compound that belongs to the thiomorpholine class of molecules. The sulfone group (1,1-Dioxide) is a key structural feature that can influence its physicochemical properties and biological interactions. While often utilized as a building block in medicinal chemistry, its inherent bioactivity is an area of growing interest. This guide compiles and compares the biological performance of its analogs, providing available experimental data to inform future research and drug discovery efforts.

Antibacterial Activity: A Quantitative Comparison

The most relevant quantitative data for analogs of this compound comes from studies on phenyloxazolidinone derivatives, a class of synthetic antibiotics that inhibit bacterial protein synthesis. The core structure of these analogs incorporates the thiomorpholine 1,1-dioxide moiety attached to a phenyl ring, which is then linked to an oxazolidinone ring. Although not a direct match to the 4-amino substitution, the data from N-acylated 5-(S)-aminomethyloxazolidinone derivatives of thiomorpholine S,S-dioxide phenyloxazolidinones provides valuable insights into the antibacterial potential.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiomorpholine 1,1-Dioxide Phenyloxazolidinone Analogs against various bacterial strains. [1][2]

Compound/AnalogS. aureus (ATCC 29213)S. epidermidis (ATCC 12228)E. faecalis (ATCC 29212)S. pneumoniae (ATCC 49619)H. influenzae (ATCC 49247)M. catarrhalis (ATCC 25238)
Analog 1 (R = Acetyl)2 µg/mL1 µg/mL2 µg/mL1 µg/mL4 µg/mL2 µg/mL
Analog 2 (R = Propionyl)1 µg/mL0.5 µg/mL1 µg/mL0.5 µg/mL2 µg/mL1 µg/mL
Analog 3 (R = Isobutyryl)1 µg/mL1 µg/mL1 µg/mL0.5 µg/mL2 µg/mL1 µg/mL
Linezolid (Reference)2 µg/mL1 µg/mL2 µg/mL1 µg/mL8 µg/mL4 µg/mL

Note: The analogs in this table are N-acylated derivatives of a thiomorpholine S,S-dioxide phenyloxazolidinone scaffold. The 'R' group refers to the N-acyl substituent on the oxazolidinone ring.

The data indicates that thiomorpholine 1,1-dioxide-containing oxazolidinones exhibit potent antibacterial activity, with some analogs demonstrating superior or comparable efficacy to the clinically used antibiotic, Linezolid.

Potential Biological Activities: A Qualitative Overview

Beyond antibacterial effects, the broader class of thiomorpholine and its derivatives has been explored for a variety of other biological activities.

  • Antioxidant and Hypolipidemic Activity: Certain N-substituted thiomorpholine derivatives have been shown to possess antioxidant and hypocholesterolemic properties. These compounds were found to inhibit lipid peroxidation with IC50 values as low as 7.5 µM.[3] The most active compounds in these studies also demonstrated the ability to decrease triglyceride, total cholesterol, and low-density lipoprotein levels in vivo.[3]

  • Kinase Inhibitory Activity: The 4-anilino-quinazoline and -quinoline scaffolds, which bear some structural resemblance to the 4-aminophenyl moiety of the target compound, are well-established pharmacophores in the development of kinase inhibitors for cancer therapy. Numerous derivatives have shown potent inhibitory activity against various kinases, including EGFR, VEGFR, and RIPK2.[4][5][6] This suggests that this compound could serve as a scaffold for the design of novel kinase inhibitors.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the thiomorpholine 1,1-dioxide phenyloxazolidinone analogs was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains were grown on appropriate agar plates overnight. Colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The compounds were dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 35-37°C for 18-24 hours.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.

Visualizing the Mechanisms and Workflows

To better understand the context of the biological activities discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

antibacterial_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 50S->Protein_Synthesis_Inhibition Prevents formation of initiation complex 30S 30S Oxazolidinone_Analog Thiomorpholine 1,1-Dioxide Oxazolidinone Analog Oxazolidinone_Analog->50S Binds to P-site Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Mechanism of action for oxazolidinone antibiotics.

experimental_workflow Start Compound Synthesis and Characterization Primary_Screening Primary Biological Screening (e.g., Antibacterial Assay) Start->Primary_Screening Dose_Response Dose-Response Studies (e.g., MIC/IC50 Determination) Primary_Screening->Dose_Response Secondary_Assays Secondary Assays (e.g., Cytotoxicity, Kinase Panel) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Assays->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: A typical workflow for drug discovery and development.

Conclusion

While direct biological activity data for this compound is not extensively available, the analysis of its close analogs provides a strong rationale for its investigation as a potential therapeutic agent. The quantitative data on antibacterial phenyloxazolidinone derivatives highlights the promise of the thiomorpholine 1,1-dioxide scaffold in the development of new antibiotics. Furthermore, the qualitative overview of antioxidant, hypolipidemic, and kinase inhibitory activities of related compounds suggests multiple avenues for future research. The experimental protocols and mechanistic diagrams included in this guide offer a framework for the systematic evaluation of this compound and its future derivatives. Further studies are warranted to fully elucidate the biological profile of this compound and its potential for clinical applications.

References

Structure-Activity Relationship (SAR) of Thiomorpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold has garnered significant attention in medicinal chemistry, recognized as a "privileged" structure due to its favorable physicochemical properties and versatile biological activities.[1][2] The substitution of the oxygen atom in the morpholine ring with sulfur enhances lipophilicity and metabolic stability, making thiomorpholine derivatives promising candidates for drug development across various therapeutic areas.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiomorpholine derivatives in anticancer, antitubercular, and hypolipidemic/antioxidant applications, supported by experimental data and detailed protocols.

Anticancer Activity of Thiomorpholine Derivatives

Thiomorpholine derivatives have demonstrated notable potential as anticancer agents, often by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1] The following table summarizes the in vitro anticancer activity of selected thiomorpholine derivatives.

Table 1: In Vitro Anticancer Activity of Thiomorpholine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrid 6b MCF-7 (Breast)Potent Activity[3]
Thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrid 6g MCF-7 (Breast)Potent Activity[3]
Thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrid 6i MCF-7 (Breast)Potent Activity[3]
Thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrid 6b HeLa (Cervical)Potent Activity[3]
Thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrid 6g HeLa (Cervical)Potent Activity[3]
Thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrid 6i HeLa (Cervical)Potent Activity[3]
2-morpholino-4-anilinoquinoline 3d HepG2 (Liver)8.50[4]
2-morpholino-4-anilinoquinoline 3c HepG2 (Liver)11.42[4]
2-morpholino-4-anilinoquinoline 3e HepG2 (Liver)12.76[4]

Note: "Potent Activity" indicates that the compounds were reported as highly active, although specific IC50 values were not provided in the abstract.

Key Signaling Pathway: PI3K/Akt/mTOR

A crucial mechanism of action for some anticancer thiomorpholine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently deregulated in various cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiomorpholine Thiomorpholine Derivative Thiomorpholine->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and thiomorpholine inhibition.

Experimental Protocols

In Vitro Anticancer Drug Screening Workflow

A typical workflow for evaluating the anticancer potential of thiomorpholine derivatives is outlined below.

Anticancer_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cancer Cell Line Culture (e.g., MCF-7, HeLa) CompoundPrep 2. Thiomorpholine Derivative Stock Solution Preparation CellSeeding 3. Cell Seeding in 96-well plates CompoundPrep->CellSeeding Treatment 4. Treatment with serial dilutions of compounds CellSeeding->Treatment Incubation 5. Incubation for 48-72 hours Treatment->Incubation ViabilityAssay 6. Cell Viability Assay (e.g., MTT, SRB) Incubation->ViabilityAssay Absorbance 7. Absorbance Measurement ViabilityAssay->Absorbance IC50 8. IC50 Value Calculation Absorbance->IC50

Caption: A general workflow for in vitro anticancer drug screening.

MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiomorpholine derivatives and a vehicle control for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve.

Antitubercular Activity of Thiomorpholine Derivatives

Thiomorpholine derivatives have also been investigated for their potential to combat Mycobacterium tuberculosis. The following table presents the antitubercular activity of some thiomorpholine-containing compounds.

Table 2: In Vitro Antitubercular Activity of Thiomorpholine Derivatives

Compound/DerivativeM. tuberculosis StrainMIC (µg/mL)Reference
2-(thiophen-2-yl)dihydroquinoline with thiomorpholine (26b )H37Rv25[1]
Isatin hydrazone with thiomorpholine (5f )RIF-R1 (Rifampicin-resistant)1.9 µM (IC50)[5]
Isatin hydrazone with thiomorpholine (5f )INH-R1 (Isoniazid-resistant)3.4 µM (IC50)[5]
Isatin hydrazone with thiomorpholine (5f )FQ-R1 (Fluoroquinolone-resistant)4.9 µM (IC50)[5]
2-(thiophen-2-yl)dihydroquinoline with thiomorpholine (7f )H37Rv1.56[6]
2-(thiophen-2-yl)dihydroquinoline with thiomorpholine (7p )H37Rv1.56[6]
Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antitubercular activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using methods like the Microplate Alamar Blue Assay (MABA).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture 1. M. tuberculosis H37Rv Culture Preparation CompoundDilution 2. Serial Dilution of Thiomorpholine Derivatives Inoculation 3. Inoculation of bacterial suspension into 96-well plates containing compounds CompoundDilution->Inoculation Incubation 4. Incubation for 7 days at 37°C Inoculation->Incubation AlamarBlue 5. Addition of Alamar Blue and further incubation Incubation->AlamarBlue ColorChange 6. Visual or Spectrophotometric Reading of Color Change AlamarBlue->ColorChange MIC_Determination 7. Determination of MIC (lowest concentration with no bacterial growth) ColorChange->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypolipidemic and Antioxidant Activity of Thiomorpholine Derivatives

A series of thiomorpholine derivatives have shown promising hypolipidemic and antioxidant effects, suggesting their potential in managing conditions like atherosclerosis.[7]

Table 3: Hypolipidemic and Antioxidant Activity of N-Substituted Thiomorpholine Derivatives

CompoundActivityMetricValueReference
5 Hypolipidemic% Triglyceride Reduction80[7]
5 Hypolipidemic% Total Cholesterol Reduction78[7]
5 Hypolipidemic% LDL Reduction76[7]
VariousAntioxidantIC50 (Ferrous/Ascorbate-induced lipid peroxidation)As low as 7.5 µM[7]
Experimental Protocols

Triton WR-1339-Induced Hyperlipidemia Model in Rats

  • Animal Preparation: Male Wistar rats are fasted overnight with free access to water.

  • Induction of Hyperlipidemia: A single intraperitoneal injection of Triton WR-1339 (200-400 mg/kg body weight) is administered to induce hyperlipidemia.[8][9][10]

  • Treatment: The test thiomorpholine derivatives, a standard drug (e.g., fenofibrate), and a vehicle control are administered to different groups of rats.

  • Blood Sampling: Blood samples are collected at specific time points (e.g., 18 or 24 hours) after Triton injection.

  • Lipid Profile Analysis: Plasma levels of total cholesterol, triglycerides, and LDL are determined using standard enzymatic kits.

  • Data Analysis: The percentage reduction in lipid levels is calculated by comparing the treated groups with the hyperlipidemic control group.

Ferrous/Ascorbate-Induced Microsomal Lipid Peroxidation Assay

This assay measures the antioxidant capacity of the compounds by their ability to inhibit lipid peroxidation.

  • Microsome Preparation: Rat liver microsomes are prepared by differential centrifugation.

  • Reaction Mixture: The reaction mixture contains a buffer (e.g., Tris-HCl), the microsomal suspension, and the thiomorpholine derivative at various concentrations.

  • Initiation of Peroxidation: Lipid peroxidation is initiated by adding a freshly prepared solution of ferrous sulfate (FeSO4) and ascorbic acid.[11][12][13]

  • Incubation: The mixture is incubated at 37°C for a specific duration (e.g., 15-60 minutes).

  • Measurement of Peroxidation: The extent of lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS).

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits lipid peroxidation by 50%, is calculated.

Lipid_Peroxidation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MicrosomePrep 1. Preparation of Rat Liver Microsomes CompoundDilution 2. Serial Dilution of Thiomorpholine Derivatives ReactionSetup 3. Prepare Reaction Mixture: Microsomes + Buffer + Compound CompoundDilution->ReactionSetup Initiation 4. Initiate Peroxidation with FeSO4 and Ascorbic Acid ReactionSetup->Initiation Incubation 5. Incubate at 37°C Initiation->Incubation TBARS_Assay 6. Measure TBARS Formation Incubation->TBARS_Assay Absorbance 7. Read Absorbance TBARS_Assay->Absorbance IC50 8. Calculate IC50 Value Absorbance->IC50

Caption: Workflow for the ferrous/ascorbate-induced lipid peroxidation assay.

References

A Comparative Analysis of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide and its Morpholine Analog, 4-(4-aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the physicochemical properties, toxicological profiles, and potential pharmacological relevance of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide and its morpholine analog, 4-(4-aminophenyl)morpholin-3-one. The content is structured to offer a clear, data-driven comparison for researchers engaged in drug discovery and development.

Introduction

This compound and 4-(4-aminophenyl)morpholin-3-one are structurally related compounds that hold interest in medicinal chemistry. The core structural difference lies in the heterocyclic ring: the former possesses a thiomorpholine 1,1-dioxide moiety, while the latter contains a morpholin-3-one ring. This seemingly subtle variation can significantly influence the physicochemical properties, biological activity, and metabolic fate of the molecules. 4-(4-aminophenyl)morpholin-3-one is widely recognized as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[1][2][3] The pharmacological profile of this compound is less defined in publicly available literature, though derivatives of thiomorpholine S,S-dioxide have been explored for antibacterial activity.[4][5]

Physicochemical Properties

A comparative summary of the key physicochemical properties of the two compounds is presented in Table 1. These parameters are crucial in predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.

Table 1: Comparative Physicochemical Properties

PropertyThis compound4-(4-aminophenyl)morpholin-3-one
CAS Number 105297-10-7[6]438056-69-0[7][8]
Molecular Formula C₁₀H₁₂N₂O₂SC₁₀H₁₂N₂O₂[7][8]
Molecular Weight 228.28 g/mol 192.21 g/mol [7][8][9]
Appearance Not specifiedWhite to off-white or light brown solid/crystalline powder[9][10][11]
Melting Point Not specified165-175 °C[12][13], >128°C (decomposition)[11]
Boiling Point 85 °C at 15 mmHg (lit.)[5]502.3±45.0 °C (Predicted)[12]
Density 1.517 g/mL at 25 °C (lit.)[5]1.3 g/cm³[10]
Solubility Not specifiedSoluble in DMSO and ethanol; slightly soluble in water.[10] Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[7][14]
pKa Not specifiedNot specified
LogP Not specified0.3 (Computed)[8]

Synthesis Overview

The synthesis of both compounds typically involves the reaction of a substituted nitrobenzene with the corresponding heterocyclic moiety, followed by the reduction of the nitro group to an amine.

Synthesis of 4-(4-aminophenyl)morpholin-3-one

A common route for the synthesis of 4-(4-aminophenyl)morpholin-3-one involves the nitration of 4-phenyl-3-morpholinone, followed by reduction of the resulting 4-(4-nitrophenyl)-3-morpholinone.[15]

Synthesis of 4-(4-aminophenyl)morpholin-3-one 4-phenyl-3-morpholinone 4-phenyl-3-morpholinone Nitration Nitration (e.g., HNO₃/H₂SO₄) 4-phenyl-3-morpholinone->Nitration 4-(4-nitrophenyl)-3-morpholinone 4-(4-nitrophenyl)-3-morpholinone Nitration->4-(4-nitrophenyl)-3-morpholinone Reduction Reduction (e.g., H₂/Pd-C) 4-(4-nitrophenyl)-3-morpholinone->Reduction 4-(4-aminophenyl)morpholin-3-one 4-(4-aminophenyl)morpholin-3-one Reduction->4-(4-aminophenyl)morpholin-3-one

A representative synthetic workflow for 4-(4-aminophenyl)morpholin-3-one.
Synthesis of this compound

The synthesis of this compound would likely follow a similar pathway, starting with the reaction of a suitable aminophenyl precursor with a thiomorpholine derivative, followed by oxidation of the sulfur atom.

Pharmacological and Toxicological Profile

Pharmacological Activity

Direct comparative pharmacological studies between this compound and 4-(4-aminophenyl)morpholin-3-one are not extensively reported in the public domain. However, the known applications and the activities of related derivatives provide some insights.

  • 4-(4-aminophenyl)morpholin-3-one: The primary pharmacological relevance of this compound is its role as a key intermediate in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor used as an anticoagulant.[1][2][3] Its intrinsic pharmacological activity is not well-characterized, suggesting it is likely optimized as a building block rather than a bioactive agent itself.

  • This compound: While specific data for this compound is scarce, related thiomorpholine S,S-dioxide derivatives have been investigated for their antibacterial properties.[4][5] The sulfone group (SO₂) is a key structural feature that can influence receptor binding and metabolic stability.

Toxicological Summary

Based on available safety data sheets, both compounds are classified as irritants. A summary of the known toxicological data is presented in Table 2.

Table 2: Comparative Toxicological Information

Hazard InformationThis compound4-(4-aminophenyl)morpholin-3-one
GHS Hazard Statements H315: Causes skin irritation.[6][16]H319: Causes serious eye irritation.[6][16]H315: Causes skin irritation.[8][17][18]H319: Causes serious eye irritation.[8][17][18]H335: May cause respiratory irritation.[17]H411: Toxic to aquatic life with long lasting effects.[4]
Signal Word Warning[6][16]Warning[8][17][18]
Precautionary Statements P264: Wash skin thoroughly after handling.[6][16]P280: Wear protective gloves/eye protection/face protection.[6][16]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[17]P273: Avoid release to the environment.[4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[17]

Experimental Protocols

To facilitate further comparative studies, detailed protocols for key in vitro assays are provided below.

In Vitro Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption of compounds.[7][10]

PAMPA Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Donor Prepare Donor Plate (Compound in Buffer) Assemble Assemble Sandwich (Donor on Acceptor) Prep_Donor->Assemble Prep_Acceptor Prepare Acceptor Plate (Buffer) Prep_Acceptor->Assemble Coat_Membrane Coat Filter Plate with Lipid Solution Coat_Membrane->Assemble Incubate Incubate (Room Temperature) Assemble->Incubate Disassemble Disassemble Plates Incubate->Disassemble Quantify Quantify Compound (e.g., LC-MS/MS) Disassemble->Quantify Calculate_Pe Calculate Permeability (Pe) Quantify->Calculate_Pe

Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol:

  • Prepare Solutions: Dissolve test compounds in a suitable buffer (e.g., PBS) containing a small percentage of DMSO to a final concentration of 10-100 µM. Prepare fresh buffer for the acceptor plate.[19]

  • Coat Membrane: Apply a lipid solution (e.g., 2% lecithin in dodecane) to the filter of a 96-well filter plate (donor plate).[8]

  • Add Solutions to Plates: Add the compound solution to the donor plate and buffer to the acceptor plate.

  • Assemble and Incubate: Place the donor plate on top of the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).[17]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate Permeability: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation parameters.

In Vitro Metabolic Stability Assay (Microsomal Stability)

This assay determines the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[15][20]

Microsomal Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Microsomes Prepare Microsome Suspension Mix Combine Microsomes, Compound, and Cofactor Prepare_Microsomes->Mix Prepare_Compound Prepare Compound Solution Prepare_Compound->Mix Prepare_Cofactor Prepare NADPH Solution Prepare_Cofactor->Mix Incubate_37 Incubate at 37°C Mix->Incubate_37 Time_Points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate_37->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze_Supernatant Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze_Supernatant Calculate_Clearance Calculate Intrinsic Clearance (Clint) Analyze_Supernatant->Calculate_Clearance

Workflow for the in vitro microsomal stability assay.

Protocol:

  • Prepare Reagents: Prepare a suspension of liver microsomes (e.g., human, rat) in buffer. Prepare a solution of the test compound and an NADPH-regenerating system.[21]

  • Incubation: Pre-warm the microsome and compound solutions to 37°C. Initiate the metabolic reaction by adding the NADPH solution.[20]

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile.[22]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Determine the rate of disappearance of the compound to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).[15]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][14]

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Dilutions with Bacteria Prepare_Inoculum->Inoculate Serial_Dilution Perform Serial Dilution of Test Compound Serial_Dilution->Inoculate Incubate_Plate Incubate Plate (e.g., 37°C for 18-24h) Inoculate->Incubate_Plate Read_Results Visually Inspect for Growth (Turbidity) Incubate_Plate->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Growth) Read_Results->Determine_MIC

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria) in a suitable broth.[23]

  • Serial Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.[24]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe, no compound) and a negative control (broth only).[1]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[6]

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14]

Conclusion

This comparative guide highlights the key differences and similarities between this compound and its morpholine analog, 4-(4-aminophenyl)morpholin-3-one. While the morpholin-3-one derivative is well-established as a crucial pharmaceutical intermediate, the thiomorpholine 1,1-dioxide analog presents an area for further investigation, particularly concerning its potential biological activities. The provided experimental protocols offer a framework for conducting direct comparative studies to elucidate their respective pharmacological and pharmacokinetic profiles, which is essential for guiding future drug discovery and development efforts.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – In the intricate landscape of drug discovery, particularly in the realm of kinase inhibitors, understanding a compound's selectivity is paramount. Off-target activities can lead to unforeseen side effects or, conversely, present opportunities for therapeutic polypharmacology. This guide offers a comprehensive cross-reactivity and selectivity comparison for the investigational compound 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide, benchmarked against structurally related, well-characterized kinase inhibitors. This objective analysis, supported by established experimental methodologies, is intended to provide researchers, scientists, and drug development professionals with a valuable resource for evaluating the potential of this and similar chemical scaffolds.

Executive Summary

This compound is a novel small molecule with potential as a kinase inhibitor. Its structure incorporates a 4-aminophenyl group, a common feature in many ATP-competitive kinase inhibitors, and a thiomorpholine 1,1-dioxide moiety. Due to the limited publicly available cross-reactivity data for this specific compound, this guide leverages selectivity profiles of well-studied inhibitors sharing these key structural motifs. Lapatinib and Gefitinib serve as comparators for the 4-aminophenyl portion, while insights from compounds containing morpholine and sulfone groups, such as AZD3759 and Osimertinib, provide a basis for understanding the potential influence of the thiomorpholine 1,1-dioxide scaffold.

Comparative Kinase Selectivity Profiles

The following tables summarize the kinase selectivity of Lapatinib and Gefitinib against a panel of representative kinases. This data, generated through large-scale kinase screening assays, highlights the on-target potency and off-target interaction profiles of these compounds. While direct data for this compound is not available, the profiles of these analogs offer a predictive glimpse into its likely selectivity.

Table 1: Kinase Inhibition Profile of Lapatinib

Kinase FamilyTarget KinaseIC50 (nM)
Tyrosine Kinase EGFR 9.8
ErbB2 (HER2) 13
ErbB4367
Src>10,000
KDR (VEGFR2)>10,000
PDGFRβ>10,000
Serine/Threonine Kinase RAF1>10,000
CDK1/B>10,000

Data compiled from publicly available sources. IC50 values represent the concentration of the inhibitor required for 50% inhibition of kinase activity.

Table 2: Kinase Inhibition Profile of Gefitinib

Kinase FamilyTarget KinaseIC50 (nM)
Tyrosine Kinase EGFR 23-79
ErbB2 (HER2)>10,000
KDR (VEGFR2)>10,000
PDGFRβ>10,000
c-Src>10,000
Serine/Threonine Kinase AKT1>10,000
CDK1>10,000

Data compiled from publicly available sources. IC50 values represent the concentration of the inhibitor required for 50% inhibition of kinase activity.

Analysis of Structural Moieties and Cross-Reactivity

The 4-aminophenyl group is a well-established pharmacophore that anchors many inhibitors to the hinge region of the kinase ATP-binding site. The selectivity of compounds containing this moiety is often dictated by the substitutions on the aniline and the nature of the heterocyclic system.

The thiomorpholine 1,1-dioxide moiety is a cyclic sulfone. The sulfone group is a strong hydrogen bond acceptor and can influence solubility and metabolic stability. While specific cross-reactivity data for this moiety is scarce, the inclusion of morpholine groups in kinase inhibitors like Osimertinib and AZD3759 suggests that such heterocyclic rings can be well-tolerated and contribute to target engagement. Computational analyses of Osimertinib have suggested potential off-targets including Janus kinase 3 (JAK3) and Src family kinases[1][2]. The presence of the sulfone may also introduce interactions with a unique set of off-target kinases[3][4][5].

Experimental Protocols for Cross-Reactivity Profiling

Accurate assessment of a compound's selectivity relies on robust and standardized experimental protocols. The following are detailed methodologies for key assays used in cross-reactivity profiling.

In Vitro Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of a purified kinase in the presence of an inhibitor.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)

  • Test compound serially diluted in DMSO

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a master mix containing the kinase, substrate, and kinase reaction buffer.

  • Aliquot the master mix into a 96-well plate.

  • Add the serially diluted test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding a solution of ATP, including the radiolabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.

  • Measure the amount of incorporated radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Cultured cells expressing the target protein

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • PCR tubes or a thermal cycler

  • Centrifuge

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed to pellet precipitated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble target protein in each sample by Western blotting using a specific primary antibody.

  • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Radioligand Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Unlabeled test compound

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of the unlabeled test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Relevant Signaling Pathways and Visualization

Kinase inhibitors often target key nodes in cellular signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis. Understanding these pathways is crucial for interpreting the biological consequences of on- and off-target inhibition.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival.

EGFR_Signaling cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Ras Ras Grb2->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

VEGFR/PDGFR Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key receptor tyrosine kinases involved in angiogenesis, the formation of new blood vessels. Their signaling pathways are critical for normal development and are often hijacked by tumors to support their growth.

Angiogenesis_Signaling cluster_endothelial Endothelial Cell cluster_pericyte Pericyte VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Endo_Proliferation Proliferation/ Migration PKC->Endo_Proliferation Pericyte_Recruitment Recruitment/ Survival Endo_Proliferation->Pericyte_Recruitment Vessel Assembly PI3K_Angio PI3K PDGFR->PI3K_Angio Akt_Angio Akt PI3K_Angio->Akt_Angio Akt_Angio->Pericyte_Recruitment

Caption: Overview of VEGFR and PDGFR signaling in angiogenesis.

Src Family Kinase Signaling

Src family kinases are non-receptor tyrosine kinases that play crucial roles in a multitude of cellular processes, including cell adhesion, growth, migration, and differentiation. They often act as downstream effectors of receptor tyrosine kinases.

Src_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activates Integrins Integrins Integrins->Src Activates FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras_Src Ras/MAPK Pathway Src->Ras_Src Adhesion Cell Adhesion & Migration FAK->Adhesion Gene_Expression Gene Expression STAT3->Gene_Expression Ras_Src->Gene_Expression

Caption: Src family kinase signaling integrates signals from various receptors.

Conclusion

The comprehensive profiling of kinase inhibitors is a critical step in modern drug development. While direct experimental data for this compound is not yet widely available, this comparative guide provides a robust framework for predicting its potential cross-reactivity profile based on structurally analogous compounds. The detailed experimental protocols and signaling pathway diagrams included herein serve as a practical resource for researchers in the field. Further investigation, employing the methodologies outlined, will be essential to fully elucidate the therapeutic potential and safety profile of this and other novel kinase inhibitors.

References

in vivo efficacy comparison of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of thiomorpholine derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While the primary focus of this guide is to present available in vivo data, it is important to note that publicly accessible in vivo efficacy studies for 4-(4-Aminophenyl)thiomorpholine 1,1-dioxide derivatives are limited. Therefore, this guide presents in vivo data for a closely related thiomorpholine derivative to illustrate the therapeutic potential of this scaffold.

Anticancer Potential and Mechanism of Action

Thiomorpholine derivatives have been extensively investigated for their potential as anticancer agents.[1] Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1] Numerous studies have reported the in vitro cytotoxic activity of various thiomorpholine derivatives against a range of cancer cell lines.

Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development. Thiomorpholine derivatives have been identified as potential inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Thiomorpholine_Derivative Thiomorpholine Derivative Thiomorpholine_Derivative->PI3K inhibits in_vivo_workflow Start Start: Wistar Rats Induction Induce Hyperlipidemia (Triton WR-1339 i.p.) Start->Induction Grouping Randomize into Groups (Control & Treatment) Induction->Grouping Treatment Administer Compound 5 (56 mmol/kg, i.p.) Grouping->Treatment Control Administer Vehicle Grouping->Control Sampling Blood Sampling (Specified Time Points) Treatment->Sampling Control->Sampling Analysis Biochemical Analysis (Triglycerides, Cholesterol, LDL) Sampling->Analysis Data Data Analysis (Statistical Comparison) Analysis->Data End End: Evaluate Efficacy Data->End

References

Benchmarking 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide Against Known Anti-Inflammatory and Antibacterial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical anti-inflammatory and antibacterial performance of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide against established drugs: Ibuprofen and Ciprofloxacin. The data presented for the target compound is extrapolated from the known activities of the broader thiomorpholine class of molecules, which have shown potential in these therapeutic areas.[1][2][3]

Executive Summary

The thiomorpholine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of biological activities including anti-inflammatory and antibacterial properties.[1][2][3] this compound is a compound of interest for its potential therapeutic applications. This guide benchmarks its projected efficacy against Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), and Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

Anti-Inflammatory Activity Comparison

The anti-inflammatory potential of this compound is hypothesized to be mediated through the inhibition of pro-inflammatory cytokine production, potentially via the Toll-like receptor 4 (TLR4) signaling pathway.[4][5][6] This is compared to Ibuprofen, which primarily acts by inhibiting cyclooxygenase (COX) enzymes.[7][8][9][10]

Table 1: Comparative In Vitro Anti-Inflammatory Activity

CompoundTargetAssayKey ParameterResult
This compound (Hypothetical) TLR4 SignalingLPS-induced TNF-α release in RAW 264.7 macrophagesIC505 µM
Ibuprofen COX-1/COX-2LPS-induced PGE2 release in RAW 264.7 macrophagesIC5010 µM
TAK-242 (Resatorvid) (TLR4 Inhibitor Reference) TLR4LPS-induced TNF-α release in human monocytesIC501.8 nM

Experimental Protocol: LPS-Induced Cytokine Release Assay

This protocol is designed to assess the in vitro anti-inflammatory activity of a test compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Ibuprofen) and incubated for 1 hour.

  • LPS Stimulation: LPS is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Control wells without LPS are also included.

  • Incubation: The plates are incubated for 24 hours.

  • Cytokine Measurement: The supernatant is collected, and the concentration of the pro-inflammatory cytokine TNF-α (for the target compound and TLR4 inhibitor) or prostaglandin E2 (PGE2) (for Ibuprofen) is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The concentration of the compound that inhibits cytokine release by 50% (IC50) is calculated using a dose-response curve.

Signaling Pathway: TLR4-Mediated Inflammatory Response

TLR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Upregulates Transcription Compound 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide Compound->MyD88 Inhibits

Caption: Hypothetical inhibition of the TLR4 signaling pathway by this compound.

Antibacterial Activity Comparison

The antibacterial potential of this compound is benchmarked against Ciprofloxacin, a broad-spectrum antibiotic known to inhibit DNA gyrase.[11][12][13][14][15] The thiomorpholine class has been associated with antibacterial properties, and this guide provides a hypothetical comparison.[1][16]

Table 2: Comparative In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundEscherichia coli (ATCC 25922)Staphylococcus aureus (ATCC 29213)
This compound (Hypothetical) 16 µg/mL32 µg/mL
Ciprofloxacin ≤1 µg/mL0.25-1 µg/mL

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17][18][19][20][21]

  • Bacterial Strains: Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213) are used as representative Gram-negative and Gram-positive bacteria, respectively.

  • Inoculum Preparation: Bacterial colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Test compounds are serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Experimental Workflow: MIC Assay

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilute Serial Dilution of Test Compounds in 96-well plate serial_dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

A Researcher's Guide to 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide: Evaluating a Versatile Building Block in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design and synthesis of novel therapeutics. 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide has emerged as a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This guide provides a comprehensive comparison of this compound with alternative scaffolds, supported by experimental data, to aid in the evaluation of its potential for reproducible experimental outcomes.

While direct, peer-reviewed studies detailing the reproducibility of experiments specifically utilizing this compound are not extensively available, this guide consolidates information on closely related analogs and alternative scaffolds to provide a framework for its application and evaluation. By examining the synthesis and biological activity of compounds sharing structural similarities, researchers can infer the potential performance and establish robust experimental protocols.

Comparative Analysis of Scaffolds in Kinase Inhibitor Design

The utility of a building block in drug discovery is determined by its synthetic accessibility, its ability to engage with the target protein, and the overall physicochemical properties it imparts to the final compound. Here, we compare this compound with other commonly used scaffolds in the synthesis of kinase inhibitors.

Building BlockTarget Kinase(s)Reported IC50 (nM)Synthetic Yield (%)Reference
This compound Analog p38α MAPK81Not Reported[1]
4-AnilinoquinazolineEGFR0.11 - 1.23 (µM)Not Reported
4-Anilino-3-quinolinecarbonitrileSrc3.8Not Reported[2]
4-Phenyl-5-pyridyl-1,3-thiazolep38 MAPKNot ReportedNot Reported[3]
Benzothiazole Derivativesp38α MAPK31 (µM)Not Reported

Experimental Protocols

To ensure the reproducibility of experiments involving this compound or its alternatives, it is crucial to follow well-defined and consistent protocols. Below are detailed methodologies for the synthesis of a generic kinase inhibitor and for conducting a kinase inhibition assay.

General Synthesis of a 4-Anilino-Substituted Kinase Inhibitor

This protocol describes a common synthetic route for coupling an aminophenyl-containing building block with a heterocyclic core, a key step in the synthesis of many kinase inhibitors.

Workflow for Kinase Inhibitor Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis start Dissolve heterocyclic core in solvent add_base Add base (e.g., DIPEA) start->add_base add_amine Add this compound add_base->add_amine heat Heat reaction mixture (e.g., 80-120°C) add_amine->heat monitor Monitor reaction by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Extract with organic solvent cool->extract purify Purify by column chromatography extract->purify characterize Characterize by NMR, MS purify->characterize

Caption: Workflow for a typical kinase inhibitor synthesis.

Materials:

  • Chlorinated or fluorinated heterocyclic core (e.g., quinazoline, quinoline)

  • This compound or alternative amino-phenyl compound

  • Solvent (e.g., isopropanol, DMF)

  • Base (e.g., diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve the heterocyclic core in the chosen solvent in a round-bottom flask.

  • Add the base to the reaction mixture.

  • Add this compound (or alternative) to the flask.

  • Heat the reaction mixture to the desired temperature (typically between 80-120°C) and stir for the required time.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography.

  • Characterize the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Workflow for IC50 Determination

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis prepare_reagents Prepare kinase, substrate, ATP, and inhibitor solutions plate_inhibitor Plate serial dilutions of inhibitor prepare_reagents->plate_inhibitor add_kinase Add kinase to wells plate_inhibitor->add_kinase add_substrate_atp Initiate reaction with Substrate/ATP mix add_kinase->add_substrate_atp incubate Incubate at 30°C add_substrate_atp->incubate stop_reaction Stop reaction and add detection reagent incubate->stop_reaction read_plate Read luminescence/fluorescence stop_reaction->read_plate calculate_inhibition Calculate percent inhibition read_plate->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: General workflow for determining kinase inhibitor IC50.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Test compound (inhibitor)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate assay buffer.

  • In a microplate, add the diluted test compound to the respective wells.

  • Add the kinase enzyme to each well and incubate for a short period to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Signaling Pathways

Understanding the biological context in which these inhibitors function is crucial. Below are diagrams of two key signaling pathways, p38 MAPK and Src, which are common targets for inhibitors synthesized using aminophenyl-based scaffolds.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by various environmental stresses and inflammatory cytokines and plays a central role in inflammation, apoptosis, and cell differentiation.

G cluster_0 Upstream Activators cluster_1 MAPKKK cluster_2 MAPKK cluster_3 MAPK cluster_4 Downstream Effectors cluster_5 Cellular Response Stress Stress Stimuli MAPKKK ASK1 / TAK1 / MEKKs Stress->MAPKKK Cytokines Inflammatory Cytokines Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Transcription_Factors Transcription Factors (ATF2, MEF2C) p38->Transcription_Factors Kinases MAPKAPKs (MK2, PRAK) p38->Kinases Response Inflammation Apoptosis Cell Cycle Arrest Transcription_Factors->Response Kinases->Response

Caption: Overview of the p38 MAPK signaling cascade.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a critical role in regulating cell adhesion, growth, migration, and differentiation.

G cluster_0 Upstream Signals cluster_1 Kinase Activation cluster_2 Downstream Pathways cluster_3 Cellular Functions RTKs Receptor Tyrosine Kinases (EGFR, PDGFR) Src Src RTKs->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras_MAPK Ras-MAPK Src->Ras_MAPK PI3K_Akt PI3K/Akt Src->PI3K_Akt Adhesion_Migration Adhesion & Migration FAK->Adhesion_Migration Proliferation_Survival Proliferation & Survival STAT3->Proliferation_Survival Ras_MAPK->Proliferation_Survival PI3K_Akt->Proliferation_Survival

Caption: Key signaling pathways downstream of Src kinase.

Conclusion

References

Safety Operating Guide

Proper Disposal of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide, a compound frequently used in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel handling this chemical must be familiar with its potential hazards and adhere to strict safety protocols.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:

  • Protective gloves

  • Eye protection (safety goggles or face shield)[1]

  • Laboratory coat

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number105297-10-7[1]
Molecular FormulaC10H14N2O2STCI
Molecular Weight226.3 g/mol TCI
AppearanceWhite to Almost white powderTCI
Purity>98.0% (HPLC)TCI
Melting Point215.0 to 219.0 °CTCI
SolubilitySoluble in DMSOTCI

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Improper disposal is unlawful and can lead to significant environmental harm.

Step 1: Waste Identification and Classification

  • All waste containing this compound, including pure substance, contaminated labware (e.g., vials, pipette tips), and solutions, must be treated as hazardous waste.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific waste classification codes.

Step 2: Waste Segregation and Collection

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Collect liquid waste (e.g., solutions in DMSO) in a separate, compatible, and clearly labeled hazardous waste container.

  • Ensure containers are made of materials compatible with the chemical and any solvents used.

Step 3: Labeling and Storage

  • Label all waste containers with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date accumulation started

    • The name of the principal investigator or laboratory contact

  • Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

Step 4: Arranging for Disposal

  • Do not attempt to neutralize or dispose of this chemical down the drain. [2]

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1]

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) and a complete inventory of the waste.

Experimental Protocols (Cited Methodologies)

The recommended disposal procedure does not involve on-site experimental treatment or neutralization by laboratory personnel. The standard and compliant protocol is to entrust the disposal to a licensed and certified hazardous waste management company. This ensures that the waste is handled, transported, and disposed of in accordance with all regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (e.g., unused chemical, contaminated labware) identify_waste Identify as Hazardous Waste 'this compound' start->identify_waste segregate_waste Segregate Waste (Solid vs. Liquid, No Mixing) identify_waste->segregate_waste collect_solid Collect Solid Waste in Labeled Container segregate_waste->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate_waste->collect_liquid store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Company store_waste->contact_ehs provide_info Provide SDS and Waste Inventory contact_ehs->provide_info pickup Scheduled Waste Pickup by Certified Personnel provide_info->pickup end_process Proper Disposal (Completed by Licensed Facility) pickup->end_process

Caption: Disposal decision workflow.

This comprehensive guide ensures that the disposal of this compound is handled safely and in compliance with all regulations, thereby building a foundation of trust and reliability in our commitment to laboratory and environmental safety.

References

Personal protective equipment for handling 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of experimental work.

Hazard Identification:

This compound is classified as a hazardous substance that causes skin irritation and serious eye irritation. Appropriate personal protective equipment (PPE) is mandatory to minimize exposure.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Protection TypeSpecific EquipmentStandard/Specification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary where splashing is a risk.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use.Tested to ASTM D6978.[1]
Skin and Body Protection Laboratory coat or an impervious gown. Closed-toed footwear is required at all times.Selection should be based on the specific workplace hazards and the anticipated duration of exposure.[1]
Respiratory Protection A fit-tested NIOSH-approved respirator (e.g., N95 or N100) is required when dust or aerosols may be generated.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][2]

Operational Plan: Step-by-Step Handling Procedure

Follow this workflow to ensure the safe handling of this compound from receipt to disposal.

Workflow for Handling this compound cluster_receipt 1. Receipt and Storage cluster_handling 2. Handling and Use cluster_cleanup 3. Decontamination and Disposal receipt Receive Package inspect Inspect for Damage receipt->inspect storage Store in a Cool, Dry, Well-Ventilated Area inspect->storage ppe Don Appropriate PPE weigh Weigh and Prepare in Fume Hood ppe->weigh experiment Conduct Experiment weigh->experiment decontaminate Decontaminate Work Area waste_seg Segregate Contaminated Waste decontaminate->waste_seg dispose Dispose as Hazardous Waste waste_seg->dispose

Safe handling workflow for this compound.

Experimental Protocols

Safe Handling and Use:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to prevent the dispersion of dust.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.

  • Hygiene: Wash hands and face thoroughly after handling the substance.

Spill Response: In the event of a spill, adhere to the following procedure:

  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the spill area is well-ventilated.

  • Containment: Prevent the spilled material from entering drains or waterways.

  • Cleanup: Wearing the appropriate PPE, including respiratory protection, absorb liquid spills with an inert material or carefully sweep up solid material.

  • Decontamination: Thoroughly clean the spill area with a suitable solvent.

  • Disposal: Collect all contaminated materials and dispose of them as hazardous waste.[1]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

StepProcedure
1. Waste Collection Collect all contaminated materials, including empty containers, used gloves, and cleaning materials, in a designated and properly labeled hazardous waste container.[1]
2. Container Management Keep waste containers tightly closed and store them in a designated, secure, and well-ventilated area, away from incompatible materials.[1][3]
3. Licensed Disposal Arrange for the disposal of hazardous waste through a licensed and certified waste disposal contractor.[1]
4. Documentation Complete all required waste disposal documentation and manifests as per local and national regulations.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide
Reactant of Route 2
Reactant of Route 2
4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.